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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Acetyl-4-methylpiperazine Hydrochloride as a Nicotinic Acetylcholine Receptor Agonist

Introduction This technical guide provides a comprehensive overview of 1-Acetyl-4-methylpiperazine hydrochloride (AMP HCl), a structural analog of acetylcholine, and its role as a nicotinic acetylcholine receptor (nAChR)...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of 1-Acetyl-4-methylpiperazine hydrochloride (AMP HCl), a structural analog of acetylcholine, and its role as a nicotinic acetylcholine receptor (nAChR) agonist.[1][2][][4] This document is intended for researchers, scientists, and drug development professionals engaged in the study of nAChR pharmacology and the development of novel cholinergic ligands. While foundational research has established AMP HCl as a nicotinic agonist, this guide synthesizes the available data and presents a roadmap for its further, in-depth characterization using established, field-proven methodologies.

Compound Profile: 1-Acetyl-4-methylpiperazine Hydrochloride

1-Acetyl-4-methylpiperazine hydrochloride is a piperazine derivative that has been investigated for its nicotinic properties.[1] The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a variety of in vitro and in vivo experimental paradigms.

Chemical and Physical Properties
PropertyValueSource(s)
IUPAC Name 1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride[5]
CAS Number 144205-68-5[6]
Molecular Formula C₇H₁₅ClN₂O[6]
Molecular Weight 178.66 g/mol [6]
Solubility Soluble to 50 mM in water
Storage Desiccate at room temperature or -20°C for long-term storage[6]
Synthesis Overview

The synthesis of 1-Acetyl-4-methylpiperazine hydrochloride can be achieved through the acetylation of N-methylpiperazine. A common synthetic route involves the reaction of N-methylpiperazine with an acetylating agent such as acetyl chloride or acetic anhydride, followed by conversion to the hydrochloride salt.

A representative, though not specific to the hydrochloride salt, synthesis of a related compound, 1-acryloyl-4-methyl piperazine, involves the reaction of N-methylpiperazine with acryloyl chloride in methylene chloride.[7] The reaction is typically performed at a controlled temperature, and the product can be purified by distillation. For the synthesis of the hydrochloride salt of 1-Acetyl-4-methylpiperazine, a final step involving the addition of hydrochloric acid would be necessary.

A detailed, step-by-step protocol for the synthesis of 1-Acetyl-4-methylpiperazine hydrochloride is provided in the experimental protocols section of this guide.

Pharmacological Profile: Interaction with Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[8] They play critical roles in a variety of physiological processes, including cognitive function, reward, and autonomic neurotransmission. The interaction of a novel ligand with these receptors is a key determinant of its potential therapeutic applications and side-effect profile.

Evidence as a Nicotinic Agonist

The primary evidence for 1-Acetyl-4-methylpiperazine hydrochloride as a nicotinic agonist comes from a 1993 study by Copeland and colleagues.[9] This study demonstrated that the methiodide salt of 1-Acetyl-4-methylpiperazine potently inhibits the binding of the radioligands [3H]-(-)-nicotine and [125I]-alpha-bungarotoxin to rat brain and skeletal muscle membranes, respectively.[9] The hydrochloride salt was also shown to inhibit nicotinic binding, albeit with approximately 100-fold lower potency than the methiodide form.[9]

This initial characterization strongly suggests that 1-Acetyl-4-methylpiperazine hydrochloride interacts with nAChRs. However, a more detailed understanding of its receptor subtype selectivity and functional activity is necessary for a comprehensive pharmacological profile.

Characterization of Receptor Subtype Selectivity and Affinity

To fully understand the pharmacological profile of 1-Acetyl-4-methylpiperazine hydrochloride, it is essential to determine its binding affinity (Ki) for a range of nAChR subtypes, including but not limited to α4β2, α7, and α3β4. This is typically achieved through competitive radioligand binding assays.

A detailed protocol for conducting radioligand binding assays to determine the Ki of a test compound for various nAChR subtypes is provided in the experimental protocols section.

Functional Activity at nAChR Subtypes

Beyond binding affinity, it is crucial to assess the functional activity of 1-Acetyl-4-methylpiperazine hydrochloride as an agonist at different nAChR subtypes. This involves determining its potency (EC50) and efficacy (the maximal response it elicits compared to a full agonist like acetylcholine or nicotine). Electrophysiological techniques, particularly patch-clamp recordings from cells expressing specific nAChR subtypes, are the gold standard for this characterization.

A detailed protocol for the characterization of nAChR agonist activity using whole-cell patch-clamp electrophysiology is provided in the experimental protocols section.

Downstream Signaling Pathways

Activation of nAChRs leads to the influx of cations, primarily Na+ and Ca2+, which in turn triggers a cascade of intracellular signaling events. Understanding the specific downstream pathways modulated by 1-Acetyl-4-methylpiperazine hydrochloride is critical to elucidating its cellular and physiological effects. Key pathways to investigate include calcium-dependent signaling, such as the activation of protein kinase C (PKC) and calmodulin-dependent protein kinase II (CaMKII), and the subsequent regulation of gene expression.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Agonist 1-Acetyl-4-methylpiperazine hydrochloride Agonist->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling ↑ Intracellular Ca²⁺ Ion_Influx->Ca_Signaling Cellular_Response Cellular Response Depolarization->Cellular_Response Downstream Downstream Signaling Cascades (e.g., PKC, CaMKII) Ca_Signaling->Downstream Activates Gene_Expression Gene Expression Changes Downstream->Gene_Expression Regulates Gene_Expression->Cellular_Response

Caption: Agonist binding to nAChRs triggers downstream signaling.

In Vivo Pharmacological Assessment

The in vivo effects of 1-Acetyl-4-methylpiperazine hydrochloride provide crucial insights into its overall pharmacological profile, including its behavioral effects and potential therapeutic applications.

Behavioral Studies

The study by Copeland et al. (1993) reported that 1-Acetyl-4-methylpiperazine hydrochloride reduced locomotor activity in experimentally naive rats, an effect that was blocked by the nAChR antagonist mecamylamine.[9] In rats chronically treated with nicotine, AMP HCl did not consistently increase locomotor activity to the same extent as nicotine.[9] Furthermore, in a drug discrimination paradigm, rats trained to discriminate nicotine from saline generalized to AMP HCl, but only at doses that suppressed the overall rate of responding.[9] These findings suggest that while AMP HCl has central nicotinic activity, its in vivo pharmacological profile differs from that of nicotine.

Further behavioral studies are warranted to explore the effects of 1-Acetyl-4-methylpiperazine hydrochloride on other domains, such as cognition, anxiety, and depression, which are known to be modulated by nAChR agonists.

Safety and Toxicology

A thorough understanding of the safety and toxicological profile of any novel compound is paramount for its development as a research tool or therapeutic agent.

General Piperazine Toxicology

Piperazine and its derivatives are a class of compounds with a wide range of pharmacological activities. Some piperazine derivatives have been associated with adverse effects, including central nervous system stimulation, cardiovascular effects, and in some cases, hepatotoxicity.[6] It is important to note that the toxicological profile of a specific derivative can vary significantly based on its chemical structure.

Recommended In Vitro Safety Pharmacology

To assess the potential for off-target effects, a standard in vitro safety pharmacology panel is recommended. This typically includes binding assays for a range of receptors, ion channels, and transporters to identify any unintended interactions that could lead to adverse effects.[10]

In Vivo Toxicology

Comprehensive in vivo toxicological studies are necessary to determine the safety profile of 1-Acetyl-4-methylpiperazine hydrochloride. These studies should include acute and repeated-dose toxicity studies in at least two species to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

Experimental Protocols

The following protocols are provided as a guide for the in-depth characterization of 1-Acetyl-4-methylpiperazine hydrochloride as a nicotinic acetylcholine receptor agonist. These protocols are based on established methodologies in the field.

Synthesis of 1-Acetyl-4-methylpiperazine Hydrochloride

This protocol describes a general method for the acylation of N-methylpiperazine followed by conversion to the hydrochloride salt.

Materials:

  • N-methylpiperazine

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve N-methylpiperazine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Acetyl-4-methylpiperazine free base.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified free base in a minimal amount of anhydrous ether or ethanol.

  • Slowly add a solution of hydrochloric acid in ether or ethanol dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield 1-Acetyl-4-methylpiperazine hydrochloride.

Synthesis_Workflow Start N-methylpiperazine + TEA in DCM Step1 Add Acetyl Chloride at 0°C Start->Step1 Step2 Reaction at Room Temperature Step1->Step2 Step3 Workup and Extraction Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 Step5 Salt Formation (HCl) Step4->Step5 End 1-Acetyl-4-methylpiperazine HCl Step5->End

Caption: Workflow for the synthesis of 1-Acetyl-4-methylpiperazine HCl.

Radioligand Binding Assay for nAChR Subtypes

This protocol outlines a method for determining the binding affinity of 1-Acetyl-4-methylpiperazine hydrochloride for nAChR subtypes using a competitive binding assay.

Materials:

  • Cell membranes or brain tissue homogenates expressing the nAChR subtype of interest (e.g., α4β2, α7)

  • Radioligand specific for the subtype (e.g., [3H]epibatidine for α4β2, [125I]α-bungarotoxin for α7)

  • 1-Acetyl-4-methylpiperazine hydrochloride (test compound)

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine)

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration manifold and vacuum pump

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of 1-Acetyl-4-methylpiperazine hydrochloride.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percent inhibition of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional activity of 1-Acetyl-4-methylpiperazine hydrochloride on cells expressing specific nAChR subtypes.[8][11][12][13][14]

Materials:

  • Cell line stably or transiently expressing the nAChR subtype of interest (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

  • Extracellular solution (e.g., artificial cerebrospinal fluid)

  • Intracellular solution (e.g., potassium gluconate-based)

  • 1-Acetyl-4-methylpiperazine hydrochloride (test compound)

  • Perfusion system for drug application

Procedure:

  • Culture the cells expressing the nAChR subtype of interest on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Place a coverslip with the cells in the recording chamber and perfuse with extracellular solution.

  • Under visual guidance using a microscope, approach a cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply 1-Acetyl-4-methylpiperazine hydrochloride at various concentrations using the perfusion system and record the elicited currents.

  • Construct a concentration-response curve by plotting the peak current amplitude against the log concentration of the compound.

  • Fit the data to a sigmoidal dose-response equation to determine the EC50 and maximal efficacy.

Patch_Clamp_Workflow Start Cell Culture with nAChR expression Step1 Prepare Patch Pipette and Solutions Start->Step1 Step2 Form Giga-ohm Seal on Cell Step1->Step2 Step3 Establish Whole-Cell Configuration Step2->Step3 Step4 Voltage Clamp at -60 mV Step3->Step4 Step5 Apply Agonist and Record Current Step4->Step5 Step6 Data Analysis (Concentration-Response) Step5->Step6 End Determine EC50 and Efficacy Step6->End

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

1-Acetyl-4-methylpiperazine hydrochloride is a confirmed nicotinic acetylcholine receptor agonist with a distinct in vivo pharmacological profile. While initial studies have laid the groundwork for its characterization, further in-depth investigation into its receptor subtype selectivity, functional activity, downstream signaling, and safety profile is necessary. The experimental protocols provided in this guide offer a robust framework for researchers to comprehensively elucidate the pharmacology of this compound and to unlock its potential as a valuable tool for studying the nicotinic cholinergic system.

References

  • PrepChem. Synthesis of 1-acryloyl-4-methyl piperazine. [Link]

  • Copeland, J. R., et al. (1993). Behavioural and ligand-binding studies in rats with 1-acetyl-4-methylpiperazine, a novel nicotinic agonist. Psychopharmacology (Berl), 110(3), 347-54. [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]

  • Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • PrepChem. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. [Link]

  • Papke, R. L., et al. (2019). The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. Journal of medicinal chemistry, 62(3), 1563–1583. [Link]

  • Rungrotmongkol, T., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International journal of molecular sciences, 24(4), 3614. [Link]

  • Nakamura, J., et al. (1982). [General pharmacological studies on cis-1-acetyl-4-[4-[[2-(2, 4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl] methoxy] phenyl] piperazine]]. The Japanese journal of antibiotics, 35(6), 1629–1648. [Link]

  • PubChem. 1-Acetyl-4-methylpiperazine. [Link]

  • Protocols.io. Whole Cell Patch Clamp Protocol. [Link]

  • ChemSrc. 1-acetyl-4-methylpiperazine hydrochloride suppliers USA. [Link]

  • Rungsa, P., et al. (2020). An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents. PLoS neglected tropical diseases, 14(8), e0008581. [Link]

  • Gotti, C., et al. (2006). Naturally-expressed nicotinic acetylcholine receptor subtypes. Biochemical pharmacology, 72(10), 1201–1211. [Link]

  • University College London. patch-clamp-protocol-final.pdf. [Link]

Sources

Exploratory

A Technical Guide to the Pharmacological Evaluation of 1-Acetyl-4-methylpiperazine Hydrochloride

Abstract This guide provides a comprehensive technical framework for the pharmacological characterization of 1-Acetyl-4-methylpiperazine hydrochloride (AMPH), a piperazine derivative with potential activity as a nicotini...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical framework for the pharmacological characterization of 1-Acetyl-4-methylpiperazine hydrochloride (AMPH), a piperazine derivative with potential activity as a nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] Given the limited public data on this specific molecule, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It outlines a logical, multi-stage workflow—from initial physicochemical characterization and in vitro profiling to foundational in vivo studies. The protocols described are grounded in established industry standards and are designed to build a robust pharmacological profile for novel chemical entities like AMPH, enabling informed decision-making in early-stage drug discovery.

Introduction

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[4][5] Its unique physicochemical properties and ability to interact with a wide range of biological targets have made it a cornerstone in the development of numerous therapeutics, particularly those targeting the central nervous system (CNS).[4][5][6] Drugs such as clozapine (antipsychotic), vortioxetine (antidepressant), and cyclizine (antiemetic) all feature this versatile heterocyclic core, highlighting its importance in modern drug design.[4][7][8]

1-Acetyl-4-methylpiperazine hydrochloride (AMPH) is a specific derivative of this class. While primarily cataloged as a research chemical and synthetic intermediate, its structural similarity to acetylcholine and other piperazine-based compounds suggests potential bioactivity.[1][] This guide provides a systematic approach to rigorously evaluate the pharmacological potential of AMPH, treating it as a new chemical entity (NCE) entering a preclinical discovery pipeline. The objective is to detail the necessary experimental cascades required to elucidate its mechanism of action, pharmacokinetic properties, and preliminary safety profile.

Part 1: Physicochemical and In Silico Characterization

The foundational step in evaluating any NCE is to understand its fundamental chemical and physical properties. These characteristics govern its behavior in biological systems, influencing everything from solubility in assay buffers to its ability to cross the blood-brain barrier.

Chemical Identity and Properties

AMPH is the hydrochloride salt of 1-Acetyl-4-methylpiperazine. Its key properties, sourced from chemical databases, are summarized below.[1][10][11]

PropertyValueSource
IUPAC Name 1-(4-methylpiperazin-1-yl)ethanone hydrochloride[10]
CAS Number 144205-68-5 (HCl Salt); 60787-05-5 (Free Base)[1][2]
Molecular Formula C₇H₁₄N₂O • HCl[1]
Molecular Weight 178.66 g/mol [1][2]
Computed LogP -0.5[10]
Computed Water Solubility log10(S) = 0.44 mol/L[11]
  • Expert Insight: The low computed LogP value (-0.5) suggests high hydrophilicity.[10] While this ensures excellent aqueous solubility for in vitro assays, it may present a challenge for passive diffusion across the blood-brain barrier, a critical consideration for a potential CNS-acting agent.

Chemical Structure
Structure of 1-Acetyl-4-methylpiperazine Hydrochloride

Part 2: In Vitro Pharmacological Profiling

With a foundational understanding of the molecule's properties, the next phase is to determine its biological activity. The in vitro profiling cascade is designed to answer two primary questions: "What does it bind to?" and "What happens when it binds?"

Workflow for In Vitro Profiling

This workflow represents a logical progression from broad screening to specific functional characterization.

G A Primary Screening: Broad Receptor Binding Panel (e.g., CNS receptors) B Target Identification: Identify high-affinity hits (Ki < 1µM) A->B C Functional Characterization: Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) B->C D Mechanism of Action: Determine Agonist, Antagonist, or Inverse Agonist activity C->D E Selectivity Profiling: Test against related receptor subtypes D->E F Final In Vitro Profile: Potency (EC50/IC50), Efficacy (Emax), and Selectivity established E->F

Logical workflow for in vitro pharmacological characterization.
Protocol 1: Receptor Binding Assay
  • Expertise & Causality: Before investing resources in complex functional studies, it is critical to first confirm and quantify the physical interaction between AMPH and its potential biological targets. A competitive radioligand binding assay is the gold standard for determining binding affinity (Ki).[12][13][14] Because AMPH contains a piperazine scaffold common in many CNS drugs, screening should include not only its putative target (nAChRs) but also a panel of common off-targets like serotonin, dopamine, and adrenergic receptors to proactively identify potential side effects or polypharmacology.[4][15]

  • Methodology: Competitive Radioligand Binding

    • Reagent Preparation:

      • Receptor Source: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human α4β2 nAChR).

      • Radioligand: Select a high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Epibatidine). The concentration used should be at or below its known dissociation constant (Kd) to ensure assay sensitivity.[12]

      • Test Compound: Prepare a serial dilution of AMPH (e.g., from 100 µM to 10 pM).

    • Assay Incubation:

      • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of AMPH in an appropriate assay buffer.

      • Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known, unlabeled ligand).

      • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

    • Separation:

      • Rapidly terminate the reaction by filtering the plate contents through a glass fiber filtermat using a cell harvester. This step separates the receptor-bound radioligand (captured on the filter) from the unbound radioligand (which passes through).[14]

    • Detection & Analysis:

      • Quantify the radioactivity trapped on the filter using a scintillation counter.

      • Plot the percentage of specific binding against the log concentration of AMPH.

      • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of AMPH that displaces 50% of the radioligand).

      • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Functional Assay
  • Expertise & Causality: High binding affinity does not reveal the functional consequence of that binding. The compound could be an activator (agonist), a blocker (antagonist), or have no effect. A functional assay is required to determine the compound's efficacy.[16] Since many piperazine targets are G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP), a cAMP assay serves as an excellent, broadly applicable functional readout.[4][16]

  • Methodology: Homogeneous cAMP Assay

    • Cell Preparation:

      • Use a cell line stably expressing the target receptor (e.g., CHO cells expressing a Gs- or Gi-coupled receptor identified from the binding screen).

      • Harvest and resuspend the cells in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Compound Addition:

      • Dispense the cells into a 384-well white plate.

      • Agonist Mode: Add serial dilutions of AMPH and incubate to measure its ability to stimulate (Gs) or inhibit (Gi) cAMP production.

      • Antagonist Mode: Pre-incubate the cells with serial dilutions of AMPH before adding a fixed, known concentration of a reference agonist (e.g., its EC₈₀ concentration). This measures AMPH's ability to block the agonist's effect.

    • Lysis and Detection:

      • Add detection reagents according to the kit manufacturer's protocol (e.g., Promega cAMP-Glo™ or PerkinElmer AlphaScreen®).[17][18] These kits use principles like enzyme-fragment complementation or competition with a labeled cAMP analog to generate a luminescent or fluorescent signal inversely or directly proportional to the amount of cAMP produced by the cells.[19][20]

    • Data Analysis:

      • Measure the signal on a plate reader.

      • Plot the signal versus the log concentration of AMPH.

      • Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (maximal efficacy relative to a reference agonist).

      • Antagonist Mode: Fit the data to determine the IC₅₀ (potency in blocking the reference agonist).

Part 3: In Vitro ADME & DMPK Profiling

A compound's success as a drug is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early in vitro ADME testing is a cost-effective strategy to identify and eliminate candidates with poor pharmacokinetic potential before they enter expensive in vivo studies.[21][22][23][24]

Key In Vitro ADME Parameters for a CNS Candidate
ParameterAssayDesirable Range (Rule of Thumb)Rationale
Metabolic Stability Liver Microsome Stabilityt₁/₂ > 30 minPredicts resistance to first-pass metabolism in the liver, increasing systemic exposure.
Permeability Caco-2 PermeabilityPapp (A→B) > 10 x 10⁻⁶ cm/sPredicts oral absorption.
Efflux Liability Caco-2 PermeabilityEfflux Ratio (B→A / A→B) < 2A low ratio suggests the compound is not actively pumped out of cells, which is crucial for brain penetration.
Plasma Protein Binding Rapid Equilibrium DialysisFraction Unbound (fu) > 1%Only the unbound drug is free to interact with the target and cross biological membranes.
Protocol 3: Metabolic Stability Assay
  • Expertise & Causality: The liver is the primary site of drug metabolism. An in vitro assay using liver microsomes, which are vesicles rich in drug-metabolizing enzymes (like Cytochrome P450s), provides a reliable and high-throughput method to predict a compound's hepatic clearance rate.[21][25] A compound that is metabolized too quickly will have a short half-life in vivo, making it difficult to maintain therapeutic concentrations.

  • Methodology: Liver Microsomal Stability

    • Incubation: Incubate AMPH (e.g., at 1 µM) with pooled human or rat liver microsomes at 37°C.

    • Reaction Initiation: Start the metabolic reaction by adding a solution of NADPH, a required cofactor for CYP450 enzymes.

    • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a solution of cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

    • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of AMPH at each time point.

    • Calculation: Plot the natural log of the percent of AMPH remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t₁/₂).

Part 4: In Vivo Pharmacological Assessment

In vivo studies are essential to understand how a compound behaves in a complex, whole-organism system. The initial goals are to establish a safe dose range and to characterize the compound's actual pharmacokinetic profile.[26][27][28]

Workflow for Initial In Vivo Studies

G A Dose Range Finding: Maximum Tolerated Dose (MTD) Study B Safety & Tolerability: Establish highest non-toxic dose A->B C Pharmacokinetic (PK) Study: Administer single IV and PO doses B->C D PK Profile Generation: Determine Cmax, AUC, T1/2, and Bioavailability (F%) C->D E PK/PD Modeling: Correlate drug exposure levels with target engagement/efficacy D->E F Dose Selection for Efficacy: Informed dose selection for subsequent disease models E->F

Logical workflow for foundational in vivo assessment.
Protocol 4: Maximum Tolerated Dose (MTD) Study
  • Expertise & Causality: The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[29] Establishing the MTD is a prerequisite for designing meaningful and humane PK and efficacy studies.[29][30] It ensures that subsequent experiments are conducted at doses that are pharmacologically relevant but not confounded by acute toxicity.

  • Methodology: Rodent Single Dose Escalation

    • Animal Model: Use a standard rodent strain (e.g., male Sprague-Dawley rats).

    • Dosing: Administer AMPH via the intended clinical route (e.g., oral gavage, PO) to small groups of animals (n=3 per group) at escalating doses (e.g., 30, 100, 300, 1000 mg/kg).[31][32] A vehicle-only group serves as the control.

    • Observation: Closely monitor the animals for a defined period (e.g., 72 hours) for clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes, and mortality.[31][33]

    • Endpoint Determination: The MTD is the highest dose at which no mortality and no more than a 10% loss in body weight is observed, along with the absence of other severe clinical signs.[30]

Protocol 5: Rodent Pharmacokinetic (PK) Study
  • Expertise & Causality: This study measures the concentration of the drug in the bloodstream over time, providing critical data on its ADME profile in vivo.[27] By administering the drug both intravenously (IV) and orally (PO), one can calculate its absolute oral bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation.[26] This is a critical parameter for any orally administered drug candidate.

  • Methodology: Single Dose IV/PO Crossover Study in Rats

    • Animal Model: Use cannulated rats (e.g., with a jugular vein cannula) to allow for serial blood sampling from the same animal, which reduces animal usage and inter-animal variability.[34]

    • Dosing:

      • Group 1 (IV): Administer a single bolus dose of AMPH (e.g., 1-2 mg/kg) via the cannula.

      • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg, a dose well below the MTD).

    • Blood Sampling: Collect small blood samples (e.g., ~100 µL) at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[35]

    • Sample Processing & Analysis: Process the blood to plasma and store frozen. Quantify the concentration of AMPH in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Plot the plasma concentration versus time for both routes. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:[28]

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t₁/₂: Elimination half-life.

      • Bioavailability (F%): (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

Conclusion

The pharmacological evaluation of a novel chemical entity like 1-Acetyl-4-methylpiperazine hydrochloride is a systematic, data-driven process. The framework presented in this guide outlines a logical progression from fundamental physicochemical analysis to complex in vivo assessment. By integrating data from in vitro binding, functional activity, and ADME assays, researchers can build a comprehensive profile of the compound's potency, mechanism of action, and drug-like properties. This initial profile, when combined with foundational in vivo tolerability and pharmacokinetic data, provides the critical information necessary to justify further investment and progression into more advanced preclinical efficacy and safety studies. This rigorous, multi-faceted approach ensures that only the most promising candidates, with a well-understood pharmacological profile, move forward in the drug discovery pipeline.

References

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • How to design a rodent PK study for a poorly soluble compound?. Patsnap Synapse. [Link]

  • Chemical Properties of 1-Acetyl-4-methylpiperazine (CAS 60787-05-5). Cheméo. [Link]

  • de Oliveira Brito, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • 1-Acetyl-4-methylpiperazine. PubChem, National Institutes of Health. [Link]

  • Cilibrizzi, A., et al. (2017). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Pharmacology Discovery Services. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Pharmacokinetics Studies in Mice or Rats. Enamine. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

  • Luffer-Atlas, D., & Atrakchi, A. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Jedlička, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]

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  • Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price. A B Enterprises. [Link]

  • [General pharmacological studies on cis-1-acetyl-4-[4-[[2-(2, 4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl] methoxy] phenyl] piperazine]. PubMed. [Link]

  • Abdel-Aal, E., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]

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  • Pająk, M., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Acetyl-4-methylpiperazine Hydrochloride in Neuroscience Research

Introduction: Unveiling a Novel Nicotinic Agonist for Central Nervous System Research 1-Acetyl-4-methylpiperazine hydrochloride is a structural analog of the endogenous neurotransmitter acetylcholine, classified as a nic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Nicotinic Agonist for Central Nervous System Research

1-Acetyl-4-methylpiperazine hydrochloride is a structural analog of the endogenous neurotransmitter acetylcholine, classified as a nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3][4] Its unique pharmacological profile, as elucidated in foundational studies, positions it as a valuable tool for researchers investigating nicotinic cholinergic systems in the brain.[5] This guide provides a comprehensive overview of its applications, detailed experimental protocols, and the scientific rationale underpinning its use in neuroscience research.

This compound, and its methiodide counterpart, have been instrumental in probing the complexities of nAChR function.[5] Notably, research has demonstrated its ability to modulate locomotor activity in rodents, an effect that is blockable by nicotinic antagonists, confirming its action through nAChR pathways.[5] These characteristics make it a suitable compound for exploring the role of nicotinic systems in movement control, reward, and cognitive processes.

This document serves as a detailed manual for researchers, drug development professionals, and scientists, offering insights into the causality behind experimental choices and providing self-validating protocols for both in vivo and in vitro applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-Acetyl-4-methylpiperazine hydrochloride is paramount for its effective use in experimental settings.

PropertyValueSource
Synonyms 1-Acetyl-4-methyl-piperazine Monohydrochloride[6]
CAS Number 144205-68-5[6]
Molecular Formula C₇H₁₄N₂O·HCl[6]
Molecular Weight 178.66 g/mol [6]
Solubility Soluble in water[3]
Storage Store at -20°C, desiccated.[6]

Mechanism of Action: A Probe for Nicotinic Receptor Function

1-Acetyl-4-methylpiperazine hydrochloride exerts its effects by binding to and activating nicotinic acetylcholine receptors. Foundational ligand-binding studies have shown that its methiodide form potently inhibits the binding of [3H]-(-)-nicotine and [125I]-α-bungarotoxin to rat brain membranes, indicating its interaction with high-affinity neuronal nAChRs and potentially those containing α7 subunits.[5] The hydrochloride salt also demonstrates inhibitory activity at these sites, albeit at a lower potency.[5]

The activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization. This mechanism underlies the diverse physiological and behavioral effects of nicotinic agonists. The specific nAChR subtypes targeted by 1-Acetyl-4-methylpiperazine hydrochloride are not yet fully characterized, presenting an opportunity for further research to delineate its selectivity profile.

In Vivo Application: Modulation of Locomotor Activity

One of the key documented in vivo effects of 1-Acetyl-4-methylpiperazine hydrochloride is its dose-dependent influence on locomotor activity in rats.[5] This makes it a valuable tool for studying the role of central nicotinic systems in motor control and for screening compounds with potential therapeutic applications in movement disorders or psychiatric conditions where nAChR dysfunction is implicated.

Experimental Workflow: Locomotor Activity Assay

locomotor_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization habituation Habituation to Activity Chamber acclimatization->habituation Transfer to testing room drug_prep Drug Solution Preparation injection Subcutaneous Injection (Vehicle or Compound) drug_prep->injection habituation->injection Post-habituation recording Locomotor Activity Recording injection->recording Immediate transfer data_extraction Data Extraction (e.g., distance traveled) recording->data_extraction stats Statistical Analysis data_extraction->stats

Caption: Workflow for assessing the effect of 1-Acetyl-4-methylpiperazine hydrochloride on locomotor activity.

Protocol: Rat Locomotor Activity Assay

This protocol is based on established methods for assessing the effects of nicotinic agonists on locomotor activity in rats.[7][8][9][10]

1. Materials and Reagents:

  • 1-Acetyl-4-methylpiperazine hydrochloride

  • Sterile 0.9% saline solution (vehicle)

  • Adult male Sprague-Dawley rats (250-300g)

  • Locomotor activity chambers equipped with infrared beams

  • Standard animal handling equipment

2. Animal Handling and Acclimatization:

  • House rats in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization to the facility before initiating experiments.

  • Handle rats for several days prior to testing to minimize stress-induced responses.

3. Drug Solution Preparation:

  • On the day of the experiment, dissolve 1-Acetyl-4-methylpiperazine hydrochloride in sterile 0.9% saline to the desired concentrations.

  • The exact doses of 1-Acetyl-4-methylpiperazine hydrochloride used in the original Garcha et al. (1993) study are not specified in the abstract. Therefore, it is recommended to perform a dose-response study, starting with doses analogous to other nicotinic agonists (e.g., 0.1, 0.4, 1.0 mg/kg).[5][7]

  • Prepare a sufficient volume for subcutaneous (s.c.) injection at 1 mL/kg body weight.

4. Experimental Procedure:

  • Transport the rats to the testing room and allow them to acclimate for at least 30 minutes.

  • Place each rat individually into a locomotor activity chamber and allow for a 30-minute habituation period.

  • After habituation, remove the rat from the chamber, administer the prepared drug solution or vehicle via s.c. injection.

  • Immediately return the rat to the same activity chamber.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period, typically 60-90 minutes.

5. Data Analysis:

  • Quantify locomotor activity in time bins (e.g., 5-minute intervals) to assess the temporal profile of the drug's effect.

  • Analyze the data using appropriate statistical methods, such as a two-way ANOVA with treatment and time as factors, followed by post-hoc tests to compare treatment groups at each time point.

Causality and Experimental Choices:

  • Habituation: The habituation period is crucial to ensure that the recorded activity reflects the pharmacological effect of the compound rather than the animal's exploratory response to a novel environment.

  • Vehicle Control: The use of a saline-injected control group is essential to differentiate the compound's effects from those of the injection procedure itself.

  • Subcutaneous Injection: S.c. administration is a common and reliable route for systemic drug delivery in rodents, providing a balance between rapid absorption and sustained plasma levels.

In Vitro Application: Nicotinic Receptor Binding Assay

To understand the molecular targets of 1-Acetyl-4-methylpiperazine hydrochloride, in vitro radioligand binding assays are indispensable. These assays allow for the characterization of the compound's affinity for specific nAChR subtypes in brain tissue preparations.

Experimental Workflow: Radioligand Binding Assay

binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis tissue_prep Brain P2 Membrane Preparation incubation Incubation of Membranes, Radioligand, and Compound tissue_prep->incubation reagent_prep Reagent Preparation (Radioligand, Buffers) reagent_prep->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Washing to Remove Non-specific Binding filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50, Ki) scintillation->data_analysis

Caption: Workflow for determining the binding affinity of 1-Acetyl-4-methylpiperazine hydrochloride to nAChRs.

Protocol: [3H]-(-)-Nicotine Binding Assay in Rat Brain Membranes

This protocol is adapted from standard procedures for nAChR binding assays.[2][5][11][12]

1. Materials and Reagents:

  • Whole rat brains

  • [3H]-(-)-Nicotine (specific activity ~70-90 Ci/mmol)

  • 1-Acetyl-4-methylpiperazine hydrochloride

  • (-)-Nicotine (for non-specific binding determination)

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.3[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine

  • Scintillation cocktail and vials

2. Preparation of P2 Brain Membranes:

  • Euthanize rats and rapidly dissect the brains on ice.

  • Homogenize the brain tissue in ice-cold Homogenization Buffer.[6]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the resulting P2 pellet (crude synaptosomal fraction) in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

3. Binding Assay:

  • In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Assay Buffer

    • A range of concentrations of 1-Acetyl-4-methylpiperazine hydrochloride (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • [3H]-(-)-Nicotine at a final concentration near its Kd (e.g., 1-5 nM).

    • Rat brain membranes (50-200 µg of protein).

  • For non-specific binding, add a high concentration of unlabeled (-)-nicotine (e.g., 10 µM).

  • Incubate the mixture at 4°C for 60-75 minutes.[13]

4. Filtration and Counting:

  • Rapidly terminate the binding reaction by filtering the incubation mixture through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration (1-Acetyl-4-methylpiperazine hydrochloride).

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Experimental Choices:

  • P2 Membrane Fraction: This fraction is enriched in synaptosomes, which contain a high density of synaptic receptors, including nAChRs, making it an ideal preparation for these binding studies.

  • Low Temperature Incubation: Performing the incubation at 4°C minimizes enzymatic degradation of the receptors and ligands.

  • Rapid Filtration: This step is critical to quickly separate bound from free radioligand, preventing significant dissociation of the ligand-receptor complex during the washing steps.

Safety and Handling

As a research chemical, 1-Acetyl-4-methylpiperazine hydrochloride should be handled with care by trained personnel in a laboratory setting.[6] While a specific safety data sheet (SDS) for the hydrochloride salt is not widely available, data from structurally related piperazine derivatives suggest the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or aerosols. Handle in a well-ventilated area or a fume hood.[14][15]

  • Skin and Eye Contact: May cause skin and serious eye irritation.[16][17] In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14][17]

Future Directions and Conclusion

1-Acetyl-4-methylpiperazine hydrochloride remains a valuable, albeit under-characterized, tool in neuroscience. The foundational work by Garcha and colleagues has paved the way for more in-depth investigations.[5] Future research should focus on:

  • nAChR Subtype Selectivity: A comprehensive analysis of its binding affinity and functional activity at a wider range of nAChR subtypes (e.g., α4β2, α3β4, α7) is crucial to fully understand its pharmacological profile.

  • In Vivo Electrophysiology: Investigating its effects on neuronal firing in specific brain regions implicated in nicotinic signaling would provide valuable mechanistic insights.

  • Behavioral Pharmacology: Expanding the behavioral characterization beyond locomotor activity to include assays for cognition, anxiety, and depression could reveal novel therapeutic potentials.

References

  • Garcha, H. S., Thomas, P., Spivak, C. E., Wonnacott, S., & Stolerman, I. P. (1993). Behavioural and ligand-binding studies in rats with 1-acetyl-4-methylpiperazine, a novel nicotinic agonist. Psychopharmacology, 110(3), 347–354.
  • Museo, E., & Wise, R. A. (1990). Locomotor activity in rats after administration of nicotinic agonists intracerebrally. Psychopharmacology, 102(3), 318–322.
  • Dialnet. (n.d.). Nicotine Differentially Modulates Emotional-Locomotor Interactions for Adult or Adolescent Rats. Retrieved from [Link]

  • Bevins, R. A., & Besheer, J. (2001). Individual differences in rat locomotor activity are diminished by nicotine through stimulation of central nicotinic acetylcholine receptors. Physiology & Behavior, 72(1-2), 237–244.
  • Abin-Carriquiry, J. A., Urbanavicius, J., Scorza, C., Rebolledo-Fuentes, M., Wonnacott, S., Cassels, B. K., & Dajas, F. (2010). Increase in locomotor activity after acute administration of the nicotinic receptor agonist 3-bromocytisine in rats. European Journal of Pharmacology, 635(1-3), 104–109.
  • PubChem. (n.d.). 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

  • Spivak, C. E. (2000). Nicotinic receptor binding: Significance and symbolism. Life Sciences, 68(6), 599-611.
  • Wonnacott, S. (1987). Brain nicotine binding sites. Human Toxicology, 6(5), 343–353.
  • Cheméo. (n.d.). 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

  • WorldOfChemicals. (n.d.). 1-acetyl-4-methylpiperazine hydrochloride suppliers USA. Retrieved from [Link]

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Application

Application Notes and Protocols for the Experimental Use of 1-Acetyl-4-methylpiperazine Hydrochloride in Alzheimer's Disease Models

Abstract This document provides a comprehensive guide for researchers on the experimental application of 1-Acetyl-4-methylpiperazine hydrochloride, a nicotinic acetylcholine receptor (nAChR) agonist, in preclinical model...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers on the experimental application of 1-Acetyl-4-methylpiperazine hydrochloride, a nicotinic acetylcholine receptor (nAChR) agonist, in preclinical models of Alzheimer's disease (AD). Grounded in the cholinergic hypothesis of AD, which posits that cognitive decline is linked to a deficit in cholinergic neurotransmission, this guide details the scientific rationale, experimental design, and detailed protocols for evaluating the therapeutic potential of this compound. We will cover its mechanism of action, in vitro characterization using human neuroblastoma cells, and in vivo efficacy testing in a transgenic mouse model of AD, including behavioral assessments and post-mortem biochemical analyses. This guide is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative disease.

Introduction and Scientific Rationale

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A key pathological hallmark of AD is the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh) in brain regions critical for memory and learning.[1][2][3] This has led to the formulation of the "cholinergic hypothesis," which has been a cornerstone of AD drug development for decades.[1][2][4] Current treatments, such as acetylcholinesterase (AChE) inhibitors, aim to increase the levels of ACh in the synaptic cleft, providing symptomatic relief.[4][5][]

An alternative and complementary strategy is the direct stimulation of postsynaptic acetylcholine receptors. Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the brain and are involved in various cognitive processes.[7][8] Preclinical and clinical evidence suggests that targeting nAChRs, particularly the α7 and α4β2 subtypes, could offer therapeutic benefits in AD.[7][9] Nicotinic agonists have been shown to have neuroprotective effects against amyloid-beta (Aβ) toxicity and to modulate neuroinflammation, both of which are central to AD pathogenesis.[9][10]

1-Acetyl-4-methylpiperazine hydrochloride is a structural analog of acetylcholine that has been identified as a nicotinic acetylcholine receptor agonist.[11][12] Its potential as a therapeutic agent for AD stems from its ability to directly stimulate nAChRs, thereby compensating for the cholinergic deficit and potentially exerting disease-modifying effects. This document outlines a systematic approach to investigate the preclinical efficacy of 1-Acetyl-4-methylpiperazine hydrochloride in established AD models.

Mechanism of Action and Signaling Pathways

1-Acetyl-4-methylpiperazine hydrochloride is presumed to exert its effects primarily through the activation of neuronal nicotinic acetylcholine receptors. Ligand-binding studies have shown that it can inhibit the binding of nicotine and α-bungarotoxin to rat brain membranes, indicating its interaction with nAChRs.[11] The activation of nAChRs by an agonist like 1-Acetyl-4-methylpiperazine hydrochloride is expected to trigger downstream signaling cascades that promote neuronal survival and function.

Caption: Proposed signaling pathway of 1-Acetyl-4-methylpiperazine hydrochloride.

In Vitro Experimental Protocols

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neurodegenerative disease research, including Alzheimer's disease.[13] These cells can be differentiated into a more mature neuronal phenotype and can be used to model aspects of AD pathology, such as Aβ-induced toxicity.

Cell Culture and Differentiation of SH-SY5Y Cells

Objective: To establish a neuronal cell culture model to assess the neuroprotective effects of 1-Acetyl-4-methylpiperazine hydrochloride.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[14] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Differentiation: For differentiation, seed the cells at a low density (e.g., 2 x 10⁴ cells/cm²) in a medium containing a reduced serum concentration (1% FBS) and 10 µM all-trans-retinoic acid (RA).[14][15] Replace the medium every 2-3 days for a total of 6-7 days. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.

Neuroprotection Assay against Amyloid-Beta Toxicity

Objective: To determine if 1-Acetyl-4-methylpiperazine hydrochloride can protect differentiated SH-SY5Y cells from Aβ-induced cell death.

Protocol:

  • Cell Plating: Plate differentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of 1-Acetyl-4-methylpiperazine hydrochloride (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

  • Aβ Treatment: After pre-treatment, expose the cells to a toxic concentration of oligomeric Aβ₄₂ (e.g., 5-10 µM) for an additional 24-48 hours.

  • Cell Viability Assessment: Measure cell viability using a standard MTT or LDH assay. Compare the viability of cells treated with Aβ₄₂ alone to those pre-treated with 1-Acetyl-4-methylpiperazine hydrochloride.

Treatment GroupAβ₄₂ Concentration (µM)1-Acetyl-4-methylpiperazine hydrochloride (µM)Expected Cell Viability (%)
Control00100
Aβ₄₂ only100~50-60
Compound + Aβ₄₂100.1Increase from Aβ₄₂ only
Compound + Aβ₄₂101Further increase
Compound + Aβ₄₂1010Significant protection
Compound + Aβ₄₂10100Potential for maximal protection

In Vivo Experimental Protocols

The APP/PS1 double transgenic mouse model is a widely used and well-characterized animal model of Alzheimer's disease.[16][17][18] These mice express human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques in the brain and associated cognitive deficits.[16]

Animal Model and Treatment Paradigm

Objective: To evaluate the in vivo efficacy of 1-Acetyl-4-methylpiperazine hydrochloride in improving cognitive function and reducing AD-like pathology in APP/PS1 mice.

Protocol:

  • Animals: Use male APP/PS1 transgenic mice and their wild-type littermates. House the animals under standard laboratory conditions with ad libitum access to food and water.

  • Treatment: Begin treatment at an age when Aβ pathology is developing (e.g., 6 months of age) and continue for a period of 3-6 months. Administer 1-Acetyl-4-methylpiperazine hydrochloride via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle-treated group of APP/PS1 mice and a wild-type control group should be included.

Behavioral Assessment: Morris Water Maze

Objective: To assess spatial learning and memory in treated and untreated APP/PS1 mice. The Morris water maze is a standard behavioral test for hippocampal-dependent spatial memory.[1][3][4][8]

Protocol:

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.

  • Acquisition Phase: For 5-7 consecutive days, each mouse is given four trials per day to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

G cluster_0 Experimental Workflow Start Start Treatment (6-month-old APP/PS1 mice) Treatment Chronic Treatment (3-6 months) Start->Treatment Behavioral Morris Water Maze Treatment->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (Western Blot, ELISA) Sacrifice->Biochemical End Data Analysis and Interpretation Biochemical->End

Caption: In vivo experimental workflow for evaluating 1-Acetyl-4-methylpiperazine hydrochloride.

Post-mortem Biochemical Analysis

Objective: To quantify the levels of Aβ, phosphorylated tau, and inflammatory markers in the brains of treated and untreated mice.

Protocols:

  • Tissue Preparation: Following behavioral testing, mice are euthanized, and their brains are harvested. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected (e.g., hippocampus and cortex) and snap-frozen for biochemical analysis.

  • Western Blot for Aβ and Tau:

    • Homogenize brain tissue in an appropriate lysis buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[19][20][21]

    • Probe the membrane with specific antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8, PHF-1).[22][23]

    • Use a loading control (e.g., β-actin) to normalize protein levels.

  • ELISA for Inflammatory Cytokines:

    • Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.[5][24][25][26][27]

AnalyteMethodExpected Outcome with Treatment
Soluble Aβ₄₂Western Blot / ELISADecrease
Insoluble Aβ plaquesImmunohistochemistryDecrease
Phosphorylated TauWestern BlotDecrease
TNF-αELISADecrease
IL-1βELISADecrease

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of the observed effects. A successful outcome would be the demonstration that 1-Acetyl-4-methylpiperazine hydrochloride treatment leads to:

  • Improved performance in the Morris water maze (reduced escape latency and increased time in the target quadrant) in APP/PS1 mice.

  • Reduced levels of soluble and insoluble Aβ in the brains of treated APP/PS1 mice.

  • Decreased levels of hyperphosphorylated tau.

  • A reduction in pro-inflammatory cytokine levels, indicating a modulation of neuroinflammation.

Safety and Handling

1-Acetyl-4-methylpiperazine hydrochloride is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[16][23][26][28][29][30]

Conclusion

The experimental framework outlined in this document provides a robust and comprehensive approach to evaluate the therapeutic potential of 1-Acetyl-4-methylpiperazine hydrochloride for Alzheimer's disease. By combining in vitro neuroprotection assays with in vivo behavioral and biochemical analyses in a relevant transgenic mouse model, researchers can generate the necessary preclinical data to support further development of this and other nicotinic receptor agonists as a promising therapeutic strategy for this devastating neurodegenerative disease.

References

  • Revisiting the Cholinergic Hypothesis in Alzheimer's Disease: Emerging Evidence from Translational and Clinical Research - PubMed. (n.d.).
  • The cholinergic hypothesis of age and Alzheimer's disease-related cognitive deficits: recent challenges and their implications for novel drug development - PubMed. (n.d.).
  • The cholinergic hypothesis of Alzheimer's disease: a review of progress. (n.d.).
  • Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update - PMC - PubMed Central. (n.d.).
  • A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - MDPI. (n.d.).
  • The Cholinergic System in Alzheimer's Disease Research Areas - R&D Systems. (n.d.).
  • Alzheimer's Disease in vitro models - Innoprot CNS in vitro assays. (n.d.).
  • The nicotinic acetylcholine receptor: smoking and alzheimer's disease revisited - PMC. (2017, July 10).
  • Western Agarose Native GeELution (WANGEL) with beta-amyloid and tau: Novel method to elute proteins or peptides using native agarose gels followed by Lumipulse assay - NIH. (n.d.).
  • Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC - NIH. (2018, July 10).
  • SH-SY5Y Cell Culture and Gene Editing Protocols. (2025, July 8).
  • Muscarinic and nicotinic acetylcholine receptor agonists: current scenario in Alzheimer's disease therapy. (n.d.).
  • Protocols and tips for running Western Blot to detect Amyloid beta 42 peptides? (2016, May 17).
  • Behavioural and ligand-binding studies in rats with 1-acetyl-4-methylpiperazine, a novel nicotinic agonist - PubMed. (n.d.).
  • Approaches to Determine Expression of Inflammatory Cytokines - PMC - NIH. (n.d.).
  • Neurodifferentiation protocol applied to SH-SY5Y cells. At day – 1,... - ResearchGate. (n.d.).
  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.).
  • Amyloid β and Tau Alzheimer's disease related pathology is reduced by Toll-like receptor 9 stimulation - PubMed Central. (n.d.).
  • A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. (n.d.).
  • Afreen, S., Riherd Methner, D. N., & Ferreira, A. (2017). Tau45-230 association with the cytoskeleton and membrane-bound - Feinberg Labs. (n.d.).
  • Aberrant Cell Cycle Gene Expression in a Transgenic Mouse Model of Alzheimer's Disease. (n.d.).
  • Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts. (n.d.).
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  • 4 - SAFETY DATA SHEET. (2016, October 18).
  • 1-Acetyl-4-methylpiperazine hydrochloride | CAS 144205-68-5 - Tocris Bioscience. (n.d.).
  • Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf - NIH. (n.d.).
  • 5xFAD Mice & APP/PS1 Mice – Alzheimer Disease Mouse Models - Biospective. (2025, November 26).
  • 4 - SAFETY DATA SHEET. (2024, March 30).
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  • Application of APP/PS1 Transgenic Mouse Model for Alzheimer’s Disease. (2025, August 6).
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  • 1-Acetyl-4-methylpiperazine Hydrochloride - Data Sheet - United States Biological. (n.d.).
  • N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC - PubMed Central. (n.d.).
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  • 1-Acetyl-4-methylpiperazine hydrochloride | C7H15ClN2O | CID 53411727 - PubChem. (n.d.).
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Method

Application Note: Structural Elucidation of 1-Acetyl-4-methylpiperazine Hydrochloride using NMR and Mass Spectrometry

Abstract This application note provides a comprehensive guide for the structural analysis and characterization of 1-Acetyl-4-methylpiperazine hydrochloride, a compound of interest in pharmaceutical research and developme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the structural analysis and characterization of 1-Acetyl-4-methylpiperazine hydrochloride, a compound of interest in pharmaceutical research and development.[1][2] We present detailed, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structural confirmation, purity assessment, and fragmentation analysis. This guide emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction

1-Acetyl-4-methylpiperazine is a derivative of piperazine, a heterocyclic amine that is a common scaffold in many biologically active compounds.[3] The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications. Accurate structural determination is a critical step in the drug development pipeline, ensuring compound identity and purity. This note details the application of two powerful analytical techniques, NMR and Mass Spectrometry, for the comprehensive analysis of this compound.

Compound Profile:

PropertyValueSource
Chemical Name 1-Acetyl-4-methylpiperazine hydrochloride[1][4]
Synonyms 1-Acetyl-4-methyl-piperazine Monohydrochloride[2]
Molecular Formula C₇H₁₅ClN₂O[1][4]
Molecular Weight 178.66 g/mol [1][2]
CAS Number 60787-05-5 (Free Base)[2][5]

Analytical Strategy Overview

Our analytical workflow is designed to provide orthogonal data for confident structural elucidation. ¹H NMR and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the mapping of the molecular skeleton. ESI-MS will confirm the molecular weight of the free base and provide valuable structural information through fragmentation analysis.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Confirmation Sample 1-Acetyl-4-methylpiperazine Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolution in Deuterated Solvent MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS Dissolution in LC-MS Grade Solvent NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure MS_Data->Structure

Caption: Overall analytical workflow for the structural characterization of 1-Acetyl-4-methylpiperazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. For 1-Acetyl-4-methylpiperazine hydrochloride, both ¹H and ¹³C NMR are essential for a complete assignment.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated solvents are crucial in ¹H NMR to avoid large solvent signals that would obscure the analyte's peaks.[6] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for hydrochloride salts due to its high polarity and ability to dissolve the sample. It also provides a deuterium signal for the instrument's lock system.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. However, the residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can also be used for referencing.[8]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 1-Acetyl-4-methylpiperazine hydrochloride for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9] The final volume in the NMR tube should be around 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[9][10]

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum and reference it to the central peak of the DMSO-d₆ septet at 39.52 ppm.

Expected Spectral Data and Interpretation

The structure of 1-Acetyl-4-methylpiperazine contains several distinct proton and carbon environments.

Structure and Numbering:

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
2, 5~3.4-3.6m4HPiperazine CH₂ (adjacent to acetyl)Deshielded by the electron-withdrawing acetyl group. Due to restricted amide bond rotation, these protons may appear as two distinct multiplets.[11]
3, 4~2.3-2.5m4HPiperazine CH₂ (adjacent to methyl)Shielded relative to positions 2 and 5. May overlap with the solvent peak.
7~2.0s3HAcetyl CH₃Singlet, deshielded by the adjacent carbonyl group.
8~2.2s3HN-Methyl CH₃Singlet, in a typical aliphatic amine region.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

PositionChemical Shift (δ, ppm)AssignmentRationale
2, 5~40-45Piperazine CH₂ (adjacent to acetyl)Deshielded due to the amide functionality.
3, 4~50-55Piperazine CH₂ (adjacent to methyl)Typical chemical shift for carbons alpha to a tertiary amine.
6~168-170Carbonyl C=OCharacteristic chemical shift for an amide carbonyl carbon.[12]
7~21Acetyl CH₃Typical chemical shift for an acetyl methyl carbon.
8~45-50N-Methyl CH₃Typical chemical shift for an N-methyl carbon.

Note: The presence of rotamers due to the restricted rotation around the C-N amide bond can lead to the broadening or splitting of the piperazine ring signals in both ¹H and ¹³C NMR spectra, especially at room temperature.[11]

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules, making it ideal for analyzing 1-Acetyl-4-methylpiperazine hydrochloride.[13][14]

Rationale for Experimental Choices
  • Ionization Mode: ESI in positive ion mode (ESI+) is the method of choice. The presence of two basic nitrogen atoms in the piperazine ring facilitates easy protonation to form the [M+H]⁺ ion.[13]

  • Solvent System: A mixture of water and a polar organic solvent like acetonitrile or methanol, with a small amount of an acid (e.g., 0.1% formic acid), is typically used.[13] The acid promotes protonation and enhances the signal intensity.

  • Tandem Mass Spectrometry (MS/MS): To gain structural information, collision-induced dissociation (CID) is employed. This involves isolating the precursor ion ([M+H]⁺) and fragmenting it by collision with an inert gas. The resulting product ions provide a fragmentation fingerprint of the molecule.[14]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of 1-Acetyl-4-methylpiperazine hydrochloride at approximately 1 mg/mL in methanol or water.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrument Setup (Triple Quadrupole or Q-TOF Mass Spectrometer):

    • Set the ESI source to positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the [M+H]⁺ ion.

  • Full Scan MS Data Acquisition:

    • Acquire a full scan mass spectrum over a suitable m/z range (e.g., m/z 50-300) to identify the protonated molecule [M+H]⁺.

  • MS/MS Data Acquisition:

    • Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 143.1) as the precursor.

    • Apply varying collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum.

ms_workflow Sample_Solution Sample in ACN/H₂O + 0.1% FA ESI_Source Electrospray Ionization (Positive Mode) Sample_Solution->ESI_Source Q1 Quadrupole 1 (Precursor Ion Selection) m/z 143.1 ESI_Source->Q1 [M+H]⁺ ions q2 Quadrupole 2 (Collision Cell) CID with N₂/Ar Q1->q2 Q3 Quadrupole 3 (Product Ion Scanning) q2->Q3 Fragment Ions Detector Detector Q3->Detector MS_Spectrum MS/MS Spectrum (Fragmentation Pattern) Detector->MS_Spectrum

Caption: Workflow for MS/MS analysis of 1-Acetyl-4-methylpiperazine.

Expected Mass Spectrum and Fragmentation
  • Full Scan MS: The full scan ESI-MS spectrum in positive mode is expected to show a prominent peak for the protonated molecule of the free base (C₇H₁₄N₂O).

    • Expected [M+H]⁺: m/z 143.1182 (calculated for [C₇H₁₅N₂O]⁺)

  • MS/MS Fragmentation: The fragmentation of piperazine derivatives is well-documented and typically involves cleavage of the bonds within and adjacent to the piperazine ring.[15]

Table 3: Predicted Major Fragments in ESI-MS/MS

m/zProposed Fragment IonProposed Structure / Loss
100.1[C₅H₁₂N₂]⁺Loss of ketene (CH₂=C=O)
83.1[C₅H₉N]⁺Cleavage of the piperazine ring
70.1[C₄H₈N]⁺Characteristic piperazine ring fragment[15]
58.1[C₃H₈N]⁺Fragment containing the N-methyl group
43.0[C₂H₃O]⁺Acetyl cation

The fragmentation pattern provides a structural fingerprint that confirms the connectivity of the acetyl and methyl groups to the piperazine core.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of 1-Acetyl-4-methylpiperazine hydrochloride. The detailed protocols and expected data presented in this application note serve as a reliable guide for researchers in pharmaceutical and chemical analysis. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the functional groups present, while ESI-MS and MS/MS analysis validate the molecular weight and provide confirmatory structural details through characteristic fragmentation patterns. This orthogonal approach ensures the unambiguous identification and purity assessment of the target compound.

References

  • Holzgrabe, U. (2010). NMR spectroscopy in drug development and analysis. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(8), 541-550.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • PubChem. (n.d.). 1-Acetyl-4-methylpiperazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC advances, 8(72), 41369-41381. Retrieved from [Link][11]

  • University College London. (n.d.). Sample Preparation for NMR. Faculty of Mathematical & Physical Sciences. Retrieved from [Link][10]

  • Yılmaz, F., & Ertürk, F. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 59-67. Retrieved from [Link][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Cheméo. (n.d.). 1-Acetyl-4-methylpiperazine. Retrieved from [Link][5]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][7]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link][6]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link][9]

  • University of Cambridge Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., & Di, B. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 433-440. Retrieved from [Link][15]

  • Mikhaleva, M. A., Naumenko, I. I., & Mamaev, V. P. (1993). Manifestation of aza-effect in 13C NMR spectra of acetyldiazines. Chemistry of Heterocyclic Compounds, 29(2), 174-177. Retrieved from [Link][12]

Sources

Application

Application Notes and Protocols for 1-Acetyl-4-methylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding 1-Acetyl-4-methylpiperazine Hydrochloride 1-Acetyl-4-methylpiperazine hydrochloride is a derivative of piperazine, a core scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 1-Acetyl-4-methylpiperazine Hydrochloride

1-Acetyl-4-methylpiperazine hydrochloride is a derivative of piperazine, a core scaffold in many pharmacologically active compounds. It serves as a structural analog of acetylcholine and functions as a nicotinic acetylcholine receptor (nAChR) agonist, making it a valuable reagent in neuroscience research and drug discovery for preparing nicotinic agonists.[][2] Its hydrochloride salt form generally enhances stability and solubility in aqueous solutions, a common strategy for amine-containing compounds.[] However, like many piperazine derivatives and hydrochloride salts, it requires careful storage and handling to maintain its integrity and ensure the safety of laboratory personnel. This guide provides a comprehensive overview of best practices, grounded in the chemical principles of piperazine compounds and experience in handling hygroscopic and reactive small molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-Acetyl-4-methylpiperazine hydrochloride is fundamental to its proper handling and storage.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O·HCl[]
Molecular Weight 178.66 g/mol []
CAS Number 144205-68-5[]
Appearance Typically a white to off-white solidInferred from similar compounds
Solubility Soluble in water[]
Storage Temperature -20°C[]

Core Principles of Storage and Handling: Mitigating Risk

The primary challenges in working with 1-Acetyl-4-methylpiperazine hydrochloride stem from its likely hygroscopic nature and potential reactivity. The following sections detail protocols and the rationale behind them to ensure both the stability of the compound and the safety of the researcher.

Long-Term Storage: Preserving Integrity

Proper long-term storage is critical to prevent degradation and maintain the compound's purity and activity.

Recommended Storage Conditions:

  • Temperature: -20°C.[] This low temperature minimizes the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is a precautionary measure to prevent oxidation and reaction with atmospheric moisture and carbon dioxide, a known reactivity of piperazines.[3]

  • Container: Use a tightly sealed, amber glass vial or a container specifically designed for hygroscopic materials. The amber glass will protect the compound from light, as some piperazine derivatives are light-sensitive.[3]

Causality of Storage Recommendations: The piperazine moiety is susceptible to oxidation. Furthermore, as a hydrochloride salt, the compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This absorbed water can lead to hydrolysis of the acetyl group, altering the compound's structure and function. The secondary amine in the piperazine ring can also react with atmospheric carbon dioxide.[3] Cold, dry, and inert conditions collectively mitigate these degradation pathways.

Handling Procedures: Ensuring Safety and Accuracy

Due to its potential hazards and hygroscopic nature, specific handling procedures must be followed.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Safety goggles or a face shield.[5]Protects against splashes and airborne particles, as piperazine derivatives can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, as piperazine compounds can cause skin irritation and allergic reactions.
Body Protection A lab coat.Protects against incidental contact with skin and clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if generating dust or aerosols.Minimizes inhalation of the compound, which may cause respiratory irritation.

Workflow for Handling and Dispensing: The following workflow is designed to minimize exposure to atmospheric moisture and prevent contamination.

Figure 1: Workflow for handling 1-Acetyl-4-methylpiperazine hydrochloride.

Experimental Protocols

Adherence to detailed protocols is essential for reproducible and reliable experimental outcomes.

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution, a common first step in many experimental workflows.

Objective: To accurately prepare a stock solution of a specified concentration.

Materials:

  • 1-Acetyl-4-methylpiperazine hydrochloride

  • Anhydrous solvent (e.g., DMSO, ethanol, or sterile water, depending on experimental requirements)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Weighing paper

  • Pipettes

Procedure:

  • Preparation: Ensure all glassware is clean and dry. If using an aqueous solvent, ensure it is de-gassed and of high purity.

  • Equilibration: Remove the vial of 1-Acetyl-4-methylpiperazine hydrochloride from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold solid.

  • Weighing: In a controlled environment with low humidity (ideally a glove box), or quickly in a fume hood, weigh the desired amount of the compound onto weighing paper using an analytical balance.

  • Transfer: Carefully transfer the weighed solid into the volumetric flask.

  • Dissolution: Add a portion of the chosen solvent to the volumetric flask, cap it, and swirl gently to dissolve the solid. Once dissolved, add the solvent to the calibration mark.

  • Storage: If the stock solution is not for immediate use, aliquot it into smaller, tightly sealed vials and store at -20°C or as appropriate for the solvent used. This avoids repeated freeze-thaw cycles of the main stock.

Protocol 2: Managing a Chemical Spill

In the event of a spill, a systematic and calm response is crucial to ensure safety.

Objective: To safely contain and clean up a spill of 1-Acetyl-4-methylpiperazine hydrochloride.

Materials:

  • Spill kit containing:

    • Inert absorbent material (e.g., vermiculite, sand)

    • Chemical-resistant gloves

    • Safety goggles

    • Dustpan and brush

    • Sealable waste disposal bags or container

Procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated.

  • Don PPE: Put on appropriate personal protective equipment, including gloves, goggles, and a lab coat. If the compound is in powdered form and there is a risk of airborne dust, a respirator is recommended.

  • Containment: Cover the spill with an inert absorbent material to prevent it from spreading.

  • Collection: Carefully sweep up the absorbed material and place it into a labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Figure 2: Logical workflow for handling a chemical spill.

Stability and Degradation

While specific stability data for 1-Acetyl-4-methylpiperazine hydrochloride is not extensively published, the known reactivity of related compounds provides insight into potential degradation pathways.

  • Hydrolysis: As an acetylated compound, it is susceptible to hydrolysis, especially in non-neutral aqueous solutions or in the presence of moisture. This would yield 4-methylpiperazine and acetic acid.

  • Oxidation: The piperazine ring can be susceptible to oxidation, particularly at the nitrogen atoms. Storing under an inert atmosphere minimizes this risk.

  • Thermal Decomposition: While the exact decomposition temperature is unknown, high temperatures should be avoided. Thermal degradation of piperazine derivatives can lead to the release of nitrogen oxides and other toxic fumes.[6]

Disposal

Proper disposal of 1-Acetyl-4-methylpiperazine hydrochloride and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Classification: The compound should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with other incompatible waste streams.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][7]

Conclusion

1-Acetyl-4-methylpiperazine hydrochloride is a valuable tool in pharmacological research. Its effective and safe use hinges on a clear understanding of its chemical properties and adherence to stringent storage and handling protocols. By implementing the guidelines outlined in this document, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98%. [Link]

  • Cheméo. 1-Acetyl-4-methylpiperazine Physical Properties. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Acetyl-4-methylpiperazine Hydrochloride

Welcome to the Technical Support Center for the synthesis of 1-Acetyl-4-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Acetyl-4-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is rooted in mechanistic principles and field-proven insights to ensure you can achieve high yield and purity with confidence.

Introduction

1-Acetyl-4-methylpiperazine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The N-acetylation of 1-methylpiperazine is a common synthetic transformation, but achieving high yield and purity of the hydrochloride salt requires careful control of reaction parameters and a thorough understanding of potential side reactions and purification challenges. This guide will walk you through the critical aspects of this synthesis, from reaction setup to final product characterization.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of 1-Acetyl-4-methylpiperazine hydrochloride.

Q1: What is the most common method for the N-acetylation of 1-methylpiperazine?

A1: The most prevalent and efficient method is the reaction of 1-methylpiperazine with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct and drive the reaction to completion.

Q2: Why is a base, such as triethylamine or pyridine, necessary in the reaction?

A2: A base is crucial for two main reasons. Firstly, it neutralizes the acetic acid (if using acetic anhydride) or hydrochloric acid (if using acetyl chloride) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Secondly, a base like pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the acetylation process.

Q3: I am observing a low yield of my desired product. What are the likely causes?

A3: Low yields can stem from several factors. The most common culprits include:

  • Incomplete reaction: This could be due to insufficient reaction time, low temperature, or inadequate mixing.

  • Hydrolysis of the acetylating agent: Acetic anhydride and acetyl chloride are sensitive to moisture. The presence of water in the reagents or solvent will lead to their decomposition.

  • Protonation of the starting material: If the base is not effectively neutralizing the acid byproduct, the 1-methylpiperazine will be protonated and unable to react.

  • Product loss during work-up and purification: The hydrochloride salt of 1-Acetyl-4-methylpiperazine has some water solubility, so excessive washing with aqueous solutions can lead to yield loss.

Q4: I am seeing an oily product instead of a crystalline solid. How can I induce crystallization?

A4: Oiling out can occur if the product is impure or if the crystallization conditions are not optimal. To induce crystallization, you can try the following:

  • Scratching the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution.

  • Seeding: Introduce a small crystal of pure 1-Acetyl-4-methylpiperazine hydrochloride to the solution.

  • Solvent trituration: Add a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane, and stir vigorously.

  • Re-purification: The oil may be due to impurities. Consider repurifying the product by column chromatography before attempting crystallization again.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used for comprehensive characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for assessing the purity of the final product.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you may encounter during the synthesis and their corresponding solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Moisture in reagents/solvent: Hydrolysis of acetic anhydride. 2. Inactive starting material: Degradation of 1-methylpiperazine. 3. Insufficient base: Protonation of the starting amine. 4. Low reaction temperature: Insufficient activation energy.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. 2. Check the purity of 1-methylpiperazine by GC or NMR. Distill if necessary. 3. Use at least a stoichiometric amount of a suitable base like triethylamine. 4. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC or LC-MS.
Formation of Multiple Spots on TLC 1. Presence of unreacted starting material. 2. Formation of byproducts. A common byproduct is the acetate salt of the starting amine.1. Increase reaction time or gently heat the mixture. 2. Ensure an adequate amount of base is used. Purify the crude product by column chromatography.
Difficulty in Isolating the Product 1. Product is too soluble in the work-up solvent. 2. Formation of an emulsion during aqueous work-up. 1. Minimize the volume of aqueous washes. Use saturated brine to reduce the solubility of the product in the aqueous layer. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite.
Product is an Oil Instead of a Solid 1. Presence of impurities. 2. Residual solvent. 1. Purify the oil by flash column chromatography using a suitable solvent system (e.g., dichloromethane/methanol). 2. Dry the product under high vacuum for an extended period.
Incorrect NMR Spectrum 1. Incorrect product structure. 2. Presence of impurities. 1. Re-evaluate the reaction scheme and starting materials. 2. Analyze the impurities by comparing the spectrum to that of the starting materials and potential byproducts. Purify the product and re-acquire the spectrum.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of 1-Acetyl-4-methylpiperazine hydrochloride.

Materials:

  • 1-Methylpiperazine (≥99%)

  • Acetic anhydride (≥99%)

  • Triethylamine (≥99%), distilled

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or a saturated solution of HCl gas in isopropanol)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-methylpiperazine (10.0 g, 99.8 mmol, 1.0 equiv) in anhydrous dichloromethane (100 mL).

  • Addition of Base: Add triethylamine (15.3 mL, 109.8 mmol, 1.1 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acetylating Agent: While stirring, add acetic anhydride (10.4 mL, 109.8 mmol, 1.1 equiv) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane with 1% ammonium hydroxide) or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation of the Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain 1-Acetyl-4-methylpiperazine as a pale yellow oil.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude 1-Acetyl-4-methylpiperazine in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or saturated HCl in isopropanol) dropwise with stirring until the solution becomes acidic (check with pH paper).

    • A white precipitate of 1-Acetyl-4-methylpiperazine hydrochloride should form.

  • Purification:

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether or hexane to remove any non-polar impurities.

    • Dry the product under vacuum to a constant weight.

Reaction Workflow and Troubleshooting Logic

The following diagrams illustrate the general reaction workflow and a logical approach to troubleshooting common issues.

reaction_workflow start Start: 1-Methylpiperazine in DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_anhydride Add Acetic Anhydride (dropwise) cool->add_anhydride react Stir at Room Temp (2-4h) add_anhydride->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (NaHCO3, Brine) monitor->workup Complete isolate_free_base Isolate Free Base (Evaporation) workup->isolate_free_base form_salt Form Hydrochloride Salt (Add HCl solution) isolate_free_base->form_salt purify Purify by Filtration and Washing form_salt->purify end Final Product: 1-Acetyl-4-methylpiperazine HCl purify->end troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurities Present? start->impurity physical_form Incorrect Physical Form? start->physical_form check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents Yes check_stoichiometry Verify Stoichiometry (Base, Acetylating Agent) low_yield->check_stoichiometry Yes optimize_conditions Optimize Temp. & Time low_yield->optimize_conditions Yes analyze_impurities Identify Impurities (NMR, MS) impurity->analyze_impurities Yes improve_workup Improve Work-up Protocol impurity->improve_workup Yes column_chromatography Perform Column Chromatography impurity->column_chromatography Yes check_purity Assess Purity physical_form->check_purity Yes induce_crystallization Induce Crystallization (Seeding, Scratching) physical_form->induce_crystallization Yes recrystallize Recrystallize from a different solvent system physical_form->recrystallize Yes

Caption: A logical approach to troubleshooting common synthesis issues.

Characterization Data

Expected ¹H NMR Data (Free Base, CDCl₃, 400 MHz):

  • δ ~3.70-3.40 (m, 4H): Protons on the piperazine ring adjacent to the acetyl group.

  • δ ~2.50-2.30 (m, 4H): Protons on the piperazine ring adjacent to the methyl group.

  • δ ~2.32 (s, 3H): Protons of the N-methyl group.

  • δ ~2.10 (s, 3H): Protons of the acetyl group.

Note: The chemical shifts for the hydrochloride salt will be shifted downfield due to the protonation of the tertiary amine.

References

  • Deshmukh, M. B. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetyl-4-methylpiperazine. PubChem. [Link]

  • MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Yilmaz, F. et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 1065-1074. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • Reddit. (2018). Removing Excess Acetic Anhydride from Acylation reaction?. [Link]

  • National Center for Biotechnology Information. (n.d.). Nα Selective Acetylation of Peptides. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

Optimization

Side reactions to avoid during the synthesis of 1-Acetyl-4-methylpiperazine hydrochloride.

Welcome to the technical support center for the synthesis of 1-Acetyl-4-methylpiperazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Acetyl-4-methylpiperazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges during this synthesis. Below you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common side reactions and impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

FAQ 1: My final product shows impurities with higher molecular weights than expected. What could be the cause?

Answer:

The presence of higher molecular weight impurities often points to side reactions involving residual starting materials or intermediates from the synthesis of N-methylpiperazine. The most common culprit is the presence of unreacted piperazine in your N-methylpiperazine starting material.

During the acetylation step, piperazine, which has two secondary amine groups, can react with the acetylating agent (acetyl chloride or acetic anhydride) to form mono-acetylated and di-acetylated byproducts.

  • 1-Acetylpiperazine: Formed when one of the amine groups on the piperazine ring is acetylated.

  • 1,4-Diacetylpiperazine: Formed when both amine groups are acetylated. This impurity has a significantly higher molecular weight than the desired product.

Troubleshooting Steps:

  • Analyze Starting Material Purity: Before starting the synthesis, it is crucial to assess the purity of your N-methylpiperazine. Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of residual piperazine.

  • Purification of N-methylpiperazine: If the starting material contains a significant amount of piperazine, consider purifying it before use. Fractional distillation is a common method for separating N-methylpiperazine from piperazine.

  • Control Stoichiometry: While controlling the stoichiometry of the acetylating agent can help, it is not a complete solution if piperazine is present, as it is a competitive reaction. The primary focus should be on the purity of the starting N-methylpiperazine.

FAQ 2: I am observing an impurity with a similar polarity to my product, making purification difficult. What could it be?

Answer:

An impurity with similar polarity could be a number of things, but a common, and often overlooked, possibility is the presence of N-formylpiperazine in your N-methylpiperazine starting material. Some synthetic routes for N-methylpiperazine may use reagents that can lead to the formation of N-formyl derivatives.[1]

N-formylpiperazine is structurally similar to 1-acetyl-4-methylpiperazine and can be carried through the reaction and purification steps.

Troubleshooting Steps:

  • Advanced Starting Material Analysis: Use analytical techniques that can differentiate between N-methylpiperazine and N-formylpiperazine, such as LC-MS.

  • Source a High-Purity Starting Material: If N-formylpiperazine is identified as a persistent impurity, it is best to source N-methylpiperazine from a supplier that can guarantee its absence or provides a detailed certificate of analysis.

  • Chromatographic Separation: If the impurity is already in your final product, you may need to develop a more sophisticated chromatographic method for its removal. Consider using a different stationary phase or a gradient elution method in your HPLC purification.

FAQ 3: My reaction yield is lower than expected, and I see some starting material in the crude product. What are the likely causes?

Answer:

A low yield with the presence of unreacted N-methylpiperazine typically points to issues with the acetylating agent or the reaction conditions.

  • Hydrolysis of the Acetylating Agent: Acetyl chloride and acetic anhydride are sensitive to moisture.[2] If there is water in your solvent or glassware, the acetylating agent will be hydrolyzed to acetic acid, which is a much less effective acetylating agent under these conditions.

  • Inadequate Stoichiometry: An insufficient amount of the acetylating agent will naturally lead to an incomplete reaction.

  • Suboptimal Reaction Temperature: While the N-acetylation of N-methylpiperazine is generally facile, the reaction may be slow at very low temperatures.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

  • Verify Stoichiometry: Accurately measure the amount of your starting material and use a slight excess (e.g., 1.1 to 1.5 equivalents) of the acetylating agent.

  • Optimize Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

FAQ 4: During the hydrochloride salt formation, I am getting a sticky or oily product instead of a crystalline solid. Why is this happening?

Answer:

The formation of a non-crystalline product during the hydrochloride salt precipitation can be due to several factors:

  • Presence of Impurities: The impurities discussed in the previous FAQs (e.g., 1,4-diacetylpiperazine, N-formylpiperazine) can interfere with the crystal lattice formation of the desired product.

  • Excess HCl: The addition of a large excess of hydrochloric acid can sometimes lead to the formation of oils or highly hygroscopic solids.

  • Solvent Effects: The choice of solvent for the precipitation is critical. If the product is too soluble in the chosen solvent, it may not precipitate cleanly.

  • Residual Water: The presence of even small amounts of water can sometimes hinder crystallization.

Troubleshooting Steps:

  • Purify the Free Base: Ensure that the 1-acetyl-4-methylpiperazine free base is of high purity before attempting the salt formation.

  • Controlled Addition of HCl: Add the hydrochloric acid solution (e.g., HCl in isopropanol or diethyl ether) slowly and with good stirring. Monitor the pH of the solution.

  • Optimize the Solvent System: Diethyl ether, isopropanol, or mixtures thereof are commonly used for the precipitation of hydrochloride salts. You may need to experiment to find the optimal solvent system for your specific product.

  • Ensure Anhydrous Conditions: Use anhydrous solvents for the precipitation.

Experimental Protocols

Protocol 1: Synthesis of 1-Acetyl-4-methylpiperazine

This protocol provides a general procedure for the N-acetylation of N-methylpiperazine using acetic anhydride.

Materials:

  • N-methylpiperazine (high purity)

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Stir plate and stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve N-methylpiperazine (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the cooled solution via an addition funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-acetyl-4-methylpiperazine.

Protocol 2: Formation of 1-Acetyl-4-methylpiperazine Hydrochloride

This protocol describes the formation of the hydrochloride salt from the purified free base.

Materials:

  • 1-Acetyl-4-methylpiperazine (purified free base)

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)

  • Stir plate and stir bar

  • Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the purified 1-acetyl-4-methylpiperazine in a minimal amount of anhydrous diethyl ether or isopropanol.

  • With vigorous stirring, slowly add the hydrochloric acid solution dropwise.

  • A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the solid under vacuum to obtain 1-Acetyl-4-methylpiperazine hydrochloride as a white crystalline solid.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway and the formation of a key side product.

main_reaction NMP N-Methylpiperazine Product 1-Acetyl-4-methylpiperazine NMP->Product Acetylation Ac2O Acetic Anhydride Ac2O->Product AcOH Acetic Acid

Caption: Main synthesis pathway of 1-Acetyl-4-methylpiperazine.

side_reaction Piperazine Piperazine (impurity) Mono_Ac 1-Acetylpiperazine Piperazine->Mono_Ac Acetylation Ac2O Acetic Anhydride (excess) Ac2O->Mono_Ac Di_Ac 1,4-Diacetylpiperazine Ac2O->Di_Ac Mono_Ac->Di_Ac Further Acetylation

Caption: Formation of di-acetylated byproduct from piperazine impurity.

Quantitative Data Summary

ImpurityPotential SourceRecommended Analytical TechniqueMitigation Strategy
1,4-DiacetylpiperazinePiperazine impurity in N-methylpiperazineGC-MS, LC-MSUse high-purity N-methylpiperazine
N-FormylpiperazineByproduct from N-methylpiperazine synthesisLC-MSSource high-purity N-methylpiperazine
N-MethylpiperazineIncomplete reactionTLC, LC-MSEnsure anhydrous conditions, use slight excess of acetylating agent
Acetic AcidHydrolysis of acetylating agentNot typically isolated with productUse anhydrous solvents and reagents

References

  • PrepChem. Synthesis of N,N'-bis-(dichloroacetyl)-2,5-dimethylpiperazine. Available at: [Link]

  • PrepChem. Synthesis of (B) 1-Acetyl-4-(4-methanesulphonamidophenyl)piperazine. Available at: [Link]

  • Google Patents. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Global Trade Online Limited. 1-Acetyl-4-(4-hydroxyphenyl)-piperazine, Pharmaceutical Grade at Attractive Price. Available at: [Link]

  • Google Patents. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • WIPO Patentscope. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Available at: [Link]

  • ResearchGate. Scheme 40. Preparation of polymer-supported N-formylpiperazine. Available at: [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND VARIOUS BIOLOGICAL ACTIVITIES OF N-FORMYL PIPERAZINE. Available at: [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. Impurity Profiling In Pharmaceuticals: A Review. Available at: [Link]

  • Scholars Research Library. Der Pharma Chemica, 2011, 3 (3):409-421. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 550758, 1-Acetyl-4-methylpiperazine. Available at: [Link]

  • Google Patents. CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
  • Cheméo. 1-Acetyl-4-methylpiperazine.pdf. Available at: [Link]

  • ResearchGate. Synthesis of new amides of the N-methylpiperazine series. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides Involving Nitrogen Compounds. Available at: [Link]

  • MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available at: [Link]

  • MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available at: [Link]

  • Organic Chemistry Portal. Piperazine synthesis. Available at: [Link]

  • DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Available at: [Link]

  • Google Patents. CN1091104C - Preparation of N-formyl piperidine.
  • National Center for Biotechnology Information. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Available at: [Link]

  • ChemSynthesis. 1-acetyl-4-methylpiperazine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Available at: [Link]

  • Wikipedia. N-Methylpiperazine. Available at: [Link]

  • YouTube. Reactions of Acyl Chlorides. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Acetyl-4-methylpiperazine Hydrochloride

Welcome to the Technical Support Center for the synthesis and purification of 1-Acetyl-4-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-Acetyl-4-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for achieving high purity of this compound. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on providing practical, evidence-based protocols.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during the purification of 1-Acetyl-4-methylpiperazine hydrochloride.

Q1: What are the most common impurities in a synthesis of 1-Acetyl-4-methylpiperazine hydrochloride?

A1: The primary impurities depend on the synthetic route, but typically include:

  • Unreacted 1-methylpiperazine: This is a common impurity if the acetylation reaction does not go to completion.

  • 1,4-Diacetylpiperazine: This can form if the starting material contains traces of piperazine or if 1-methylpiperazine is demethylated and subsequently diacetylated under harsh reaction conditions.

  • Residual Acetic Anhydride or Acetyl Chloride: These are often used as acetylating agents and can remain if not properly quenched or removed.

  • Solvent Residues: Solvents used in the reaction or work-up can be trapped in the solid product.[1][2]

Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue with amine salts. Here are several strategies to address this:

  • Slow Down the Cooling Rate: Rapid cooling often promotes oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[3][4]

  • Reduce the Concentration: A highly concentrated solution is more likely to oil out. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly.[3][4]

  • Use a Co-solvent System: Introduce a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the warm solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the turbidity and cool slowly.[3][5]

  • Seed the Solution: If you have a small amount of pure, crystalline product, add a seed crystal to the supersaturated solution to induce crystallization.[3][4]

  • Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.[3]

Q3: The purity of my 1-Acetyl-4-methylpiperazine hydrochloride does not improve significantly after recrystallization. What are my options?

A3: If recrystallization is ineffective, it's likely that the impurities have similar solubility properties to your product. Consider these alternative purification strategies:

  • Acid-Base Extraction: Before forming the hydrochloride salt, you can purify the free base (1-Acetyl-4-methylpiperazine). Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities. Then, wash with a dilute acid solution to remove any unreacted 1-methylpiperazine. Finally, isolate the free base and then form the hydrochloride salt.

  • Column Chromatography: For high-purity requirements, column chromatography of the free base can be very effective. Due to the basic nature of the piperazine moiety, it's often beneficial to use a stationary phase treated with a small amount of a volatile amine (like triethylamine) in the eluent to prevent peak tailing.[6]

  • Activated Carbon Treatment: If your product is discolored, dissolving it in a suitable solvent and treating it with a small amount of activated carbon can remove colored impurities. Be aware that this can sometimes lead to product loss.

Troubleshooting Guides

This section provides more detailed protocols and explanations for overcoming specific purification challenges.

Guide 1: Optimizing Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[7] The key is to find a solvent or solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.[7]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your crude 1-Acetyl-4-methylpiperazine hydrochloride in a variety of solvents at room temperature and at their boiling points. Good starting points for polar amine hydrochlorides include:

    • Ethanol

    • Isopropanol

    • Methanol

    • Acetonitrile

    • Mixtures of the above with water or an anti-solvent like ethyl acetate or diethyl ether.[5][8]

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try to induce crystallization by scratching the inside of theflask or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityNotes
IsopropanolHighLowGoodA good starting point for many amine hydrochlorides.
Ethanol/Water (9:1)HighLowGood to ExcellentWater can act as an anti-solvent, often leading to well-formed crystals.[4][5]
AcetonitrileModerateVery LowCan be goodMay require a larger volume of solvent.
Isopropanol/Ethyl AcetateHighVery LowGoodEthyl acetate acts as an anti-solvent.[5]

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude Crude Product Dissolved Dissolved Product Crude->Dissolved Add minimal amount Solvent Hot Solvent Solvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration Remove insolubles Cooling Slow Cooling Dissolved->Cooling HotFiltration->Cooling Crystals Crystal Formation Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying PureProduct Pure Product Drying->PureProduct

Caption: A generalized workflow for the recrystallization of 1-Acetyl-4-methylpiperazine hydrochloride.

Guide 2: Purity Analysis by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential tool for assessing the purity of your final product. By comparing the integrals of the product peaks to those of impurities, you can quantify the purity.

Expected ¹H NMR Peaks for 1-Acetyl-4-methylpiperazine (Free Base) in CDCl₃:

  • ~3.6-3.8 ppm (m, 2H): Methylene protons adjacent to the acetyl group.

  • ~3.4-3.6 ppm (m, 2H): Methylene protons adjacent to the acetyl group.

  • ~2.4-2.6 ppm (m, 4H): Methylene protons adjacent to the N-methyl group.

  • ~2.3 ppm (s, 3H): N-methyl protons.

  • ~2.1 ppm (s, 3H): Acetyl methyl protons.

Note: In the hydrochloride salt, the peaks will be shifted downfield, and their positions can be dependent on the solvent and concentration.

Identifying Common Impurities by ¹H NMR:

  • Unreacted 1-methylpiperazine: Look for a singlet around 2.2-2.3 ppm for the N-methyl group and multiplets for the ring protons that do not correspond to the acetylated product.

  • Residual Solvents: Consult reference tables for the characteristic chemical shifts of common laboratory solvents.[1][2]

Visualization: Logical Relationship of Purification and Analysis

Purification_Analysis_Logic cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Decision Reaction Acetylation Reaction Recrystallization Recrystallization Reaction->Recrystallization Extraction Acid-Base Extraction Reaction->Extraction NMR ¹H NMR Recrystallization->NMR Chromatography Column Chromatography Chromatography->NMR Extraction->Recrystallization PurityCheck Purity Acceptable? NMR->PurityCheck LCMS LC-MS LCMS->PurityCheck MeltingPoint Melting Point MeltingPoint->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Yes Repurify Re-purify PurityCheck->Repurify No Repurify->Recrystallization Repurify->Chromatography

Caption: The iterative process of purification and analysis to achieve the desired product purity.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2025). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. [Link]

  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Google Patents. (n.d.).
  • PrepChem.com. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. [Link]

  • MDPI. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • SINTEF. Solid liquid solubility of piperazine. [Link]

  • Organic Syntheses. 2,2-Diethoxy-2-(4-pyridyl)ethylamine. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

Sources

Optimization

Technical Support Center: Thermal Degradation of Piperazine Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. As a Senior Application Scientist, I have designed this guide to provi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. As a Senior Application Scientist, I have designed this guide to provide in-depth technical support, moving beyond simple instructions to explain the fundamental principles and troubleshoot common challenges encountered during experimental work. This resource is structured to offer immediate, practical answers and robust protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core principles of piperazine thermal degradation, providing the foundational knowledge needed to design stable formulations and interpret experimental data.

Q1: What are the primary mechanisms driving the thermal degradation of piperazine-containing compounds?

A1: The thermal degradation of the piperazine ring is primarily driven by nucleophilic substitution (SN2) reactions.[1][2] In aqueous solutions and at elevated temperatures (typically 135-175 °C), the process is often initiated by the protonated form of piperazine (H⁺PZ).[1][3] A neutral piperazine molecule acts as a nucleophile, attacking the α-carbon of a protonated piperazine molecule. This attack leads to the opening of the piperazine ring, forming a key intermediate that can then undergo further reactions to yield a variety of degradation products.[1][4][5] The degradation generally follows first-order kinetics and is highly dependent on temperature, as indicated by a significant activation energy.[1][6]

Q2: What are the most common degradation products I should expect to see?

A2: During thermal degradation, especially in the context of CO2 capture studies, several key products are consistently observed. The most abundant of these include N-formylpiperazine , ammonium , N-(2-aminoethyl)piperazine (AEP) , and 2-imidazolidone .[1][4][5][6] In some systems, formate is also generated from the reduction of CO2 or CO2-containing molecules, which can then react with piperazine to form N-formylpiperazine.[3][5] In blends with other amines, such as methyldiethanolamine (MDEA), additional products like 1-methylpiperazine (1-MPZ) and 1,4-dimethylpiperazine (1,4-DMPZ) can also be formed through SN2 substitution reactions.[2][7]

Q3: Which experimental factors have the most significant impact on the rate of thermal degradation?

A3: Several process conditions critically influence the rate of piperazine degradation:

  • Temperature: This is the most dominant factor. The degradation rate shows a strong Arrhenius dependence on temperature, with a high activation energy of approximately 184 kJ/mol.[3][8]

  • CO₂ Loading: The presence of dissolved CO₂ generally accelerates degradation. This is because CO₂ loading increases the concentration of protonated piperazine species (H⁺PZ), which are key reactants in the initial degradation step.[5][8] However, at very high CO₂ loadings, the degradation rate may decrease.[8] Unloaded piperazine solutions are significantly more stable.[2]

  • Piperazine Concentration: An increase in piperazine concentration typically leads to a higher degradation rate.[5]

  • Presence of Metal Ions: While piperazine is relatively stable, certain metal ions can catalyze its degradation. Copper (Cu²⁺) is a potent catalyst for oxidation, while iron (Fe²⁺) and other stainless steel metals (Ni²⁺, Cr³⁺) are weaker catalysts.[6]

Q4: How do substituents on the piperazine ring affect its thermal stability?

A4: The structure of the piperazine derivative significantly impacts its stability.

  • Ring Size and Heteroatoms: Six-membered rings like piperidine and morpholine are generally more stable than piperazine, likely because the additional amino group in piperazine enhances its capacity for nucleophilic attack.[9] Five- and seven-membered ring structures, such as pyrrolidine and homopiperazine, degrade much more rapidly.[9]

  • Methyl Substitution: Adding a methyl group to the piperazine ring increases the rate of degradation.[9] Interestingly, a methyl group on a nitrogen atom (as in 1-MPZ) enhances degradation more than a methyl group on an adjacent carbon (as in 2-MPZ).[9]

  • Pharmaceutical Derivatives: For complex pharmaceutical ingredients, the degradation pathway is influenced by the overall molecular structure. For instance, cetirizine degradation can be initiated by cleavage of its ether linkage or modifications to the piperazine ring, with one potential product being cetirizine N-oxide.[1]

Q5: What are the best practices for storing and handling piperazine compounds to minimize degradation before my experiment even begins?

A5: Proper storage is critical to prevent premature degradation and ensure reproducible results.

  • Protect from Light and Moisture: Piperazine is photosensitive and can be degraded by light.[10] It is also hygroscopic and can absorb moisture from the air, which can affect its stability.[10][11] Therefore, it must be stored in tightly sealed, light-resistant containers in a cool, dry, and dark place.[10][12]

  • Control Temperature: For long-term storage, a temperature between 2 and 8°C is often recommended to prevent quality degradation.[10]

  • Avoid Incompatible Materials: Store piperazine away from strong acids, oxidizing agents (peroxides, nitrates, etc.), metals, and acid chlorides to prevent hazardous reactions.[12][13]

  • Use an Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[14]

Q6: Is it possible for carcinogenic nitrosamines to form during thermal studies, and what conditions favor their formation?

A6: Yes, nitrosamine formation is a significant concern. Piperazine, as a secondary amine, can react with nitrites (NO₂⁻) or nitrogen oxides (NOx) to form nitrosamines like 1-nitrosopiperazine (MNPZ) and N,N'-dinitrosopiperazine (DNPZ).[15]

  • Temperature Dependence: MNPZ formation is highly temperature-dependent. At temperatures below 75°C, the reaction is limited. However, above 75°C, MNPZ forms readily.[15]

  • Decomposition: Fortunately, MNPZ also thermally decomposes at higher temperatures (e.g., 150°C), which can be an important control mechanism.[16][17] The rate of decomposition increases with temperature.[15]

  • Experimental Context: In CO2 capture systems, NOx in the flue gas can be a source of nitrosating agents.[15] In pharmaceutical research, the presence of nitrite impurities in excipients or reagents could pose a risk, especially during heat-stress testing.

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides solutions to common problems encountered during the analysis of piperazine degradation.

Q1: I'm seeing unexpected peaks in my HPLC chromatogram after a thermal stress study. How do I figure out what they are?

A1: Unexpected peaks are a common outcome of forced degradation studies. A systematic approach is required for identification. The primary cause is the formation of degradation products that were not anticipated.

  • Initial Check: First, confirm the peak is not an artifact from the solvent, sample matrix, or system contamination by running a blank.

  • Hypothesize Structures: Based on the known degradation mechanisms (see FAQ A1), hypothesize the structures of likely degradants (e.g., AEP, N-formylpiperazine).

  • LC-MS/MS Analysis: The most powerful tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

    • Obtain Molecular Weight: Use MS to determine the mass-to-charge ratio (m/z) of the unknown peak, which provides its molecular weight.[14]

    • Fragment the Ion: Use tandem MS (MS/MS) to fragment the parent ion. The resulting fragmentation pattern provides structural information that can be used to confirm the identity of the compound.[14]

  • Use Reference Standards: If a potential degradant is commercially available or can be synthesized, use it as a reference standard to confirm the identity by comparing retention time and mass spectra.[14]

Here is a decision-making workflow for identifying unknown peaks observed during stability analysis.

G start Unexpected Peak in HPLC Chromatogram check_blank Run Blank Injection (Solvent/Matrix) start->check_blank peak_present Is Peak Present in Blank? check_blank->peak_present is_artifact Peak is an Artifact. Investigate Solvent, System Contamination. peak_present->is_artifact Yes is_degradant Peak is Likely a Degradation Product. peak_present->is_degradant No lcms Perform LC-MS Analysis on Stressed Sample is_degradant->lcms get_mw Determine Molecular Weight from MS1 Spectrum lcms->get_mw msms Perform MS/MS Fragmentation get_mw->msms interpret Interpret Fragmentation Pattern to Elucidate Structure msms->interpret compare Compare with Known Degradation Pathways interpret->compare confirm Confirm with Reference Standard (if available) compare->confirm final_id Structure Identified confirm->final_id

Caption: A decision tree for identifying unknown HPLC peaks.

Q2: My thermal stability results are inconsistent and not reproducible. What are the likely causes?

A2: Inconsistent results are often a sign of uncontrolled variables in your experimental setup or handling procedures.

  • Compound Purity and Storage: Degradation may be occurring before the experiment begins. Ensure the starting material is of high purity and has been stored correctly (see FAQ A5).[14] Inconsistent results are a common sign of compound degradation.[14]

  • Homogeneity of Heating: Ensure uniform temperature distribution in your oven or heating block. Hot spots can cause variable degradation rates across different samples.

  • Atmosphere Control: If studying thermal degradation in the absence of oxidation, ensure samples are effectively purged with an inert gas (e.g., nitrogen) to remove all oxygen. The presence of oxygen can introduce oxidative degradation pathways, confounding your results.

  • Solution Preparation: For solution-state studies, ensure consistent pH, concentration, and solvent purity. Trace impurities (like metals from water or reagents) can catalyze degradation.

Q3: I noticed my piperazine sample turned yellow/brown after heating. What does this signify?

A3: A color change is a common visual indicator of degradation. This is often due to the formation of chromophoric (color-absorbing) byproducts.

  • Oxidation: The most frequent cause of color change is oxidation. The solid drug can react with atmospheric oxygen, leading to oxidative degradation products that may be colored.[14]

  • Formation of Complex Products: At high temperatures, polymerization or the formation of complex condensation products can occur, which are often colored.[9]

  • Metal Complexes: In solution, the presence of dissolved metals complexed with degradation products can cause a characteristic absorbance and color.[18] Degraded piperazine solutions often show a distinct absorbance peak around 320 nm, which is associated with dissolved iron complexed by degradation products.[18][19]

Q4: My piperazine derivative is stable as a solid but degrades quickly in solution, even at moderate temperatures. Why?

A4: This is a common phenomenon. The solid state provides a highly stable crystalline lattice that restricts molecular mobility, preventing the bimolecular collisions required for SN2 reactions. In contrast, the solution state allows for:

  • Increased Molecular Mobility: Molecules are free to move and collide, increasing the probability of reactive encounters.

  • Solvent Effects: The solvent can participate in the reaction, for example, through solvolysis or by stabilizing charged intermediates.

  • pH and Protonation: In aqueous solutions, the pH determines the degree of protonation of the piperazine nitrogens. As protonated piperazine is a key reactant, degradation is highly dependent on the solution's pH.[1][4] As an example, one study found that the drug cetirizine showed no degradation in the solid state at 70°C for 7 days, but two degradation products were detected in solution under similar conditions.[1]

Section 3: Experimental Protocols & Data

This section provides standardized protocols for key experiments and summarizes important quantitative data from the literature.

Protocol 1: Forced Degradation (Thermal Stress) Study of a Piperazine-Containing API

Objective: To generate potential thermal degradation products of a drug substance and assess its thermal stability, supporting the development of a stability-indicating analytical method.[14]

Materials:

  • Piperazine-containing drug substance (API)

  • Calibrated laboratory oven or heating block

  • Class A volumetric flasks and pipettes

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • Small, sealable vials (glass, with inert caps)

Procedure:

Part A: Solid-State Thermal Stress

  • Place a small, accurately weighed amount (e.g., 10-20 mg) of the API into a clear glass vial.

  • Place the uncapped vial inside a larger, loosely capped vial to allow for air exposure, or purge with N₂ and seal tightly for an inert atmosphere study.

  • Place the sample in an oven set to a specific temperature (e.g., 70°C). The temperature should be high enough to cause some degradation (target 5-20%) but well below the melting point.[14]

  • Expose the sample for a defined period (e.g., 7 days). A control sample should be kept at ambient temperature or refrigerated.

  • After the exposure period, allow the sample to cool.

  • Dissolve the stressed and control samples in a suitable solvent to a known concentration (e.g., 1 mg/mL) for analysis.

Part B: Solution-State Thermal Stress

  • Prepare a stock solution of the API in a relevant solvent (e.g., water, buffer) at a known concentration (e.g., 1 mg/mL).

  • Transfer aliquots of this solution into several sealed vials.

  • Place the vials in an oven or heating block at the desired temperature (e.g., 70°C).

  • Maintain a control sample at ambient temperature or refrigerated.

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial, allow it to cool to room temperature, and analyze it immediately or store it under protected conditions until analysis.

Analysis:

  • Analyze all samples (stressed and controls) by a suitable chromatographic method (e.g., HPLC-UV, LC-MS) to observe the formation of new peaks and the loss of the parent compound.

Protocol 2: General HPLC-UV Method for Monitoring Piperazine Degradation

Objective: To separate the parent piperazine compound from its degradation products for quantification. Note: Since piperazine itself lacks a strong UV chromophore, derivatization is often required for trace-level detection.[20][21]

Derivatization Step (for trace analysis of unsubstituted piperazine):

  • Reagent: Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in a suitable organic solvent.

  • Reaction: Mix the aqueous sample containing piperazine with the NBD-Cl solution in a basic buffer (e.g., borate buffer).

  • Incubation: Heat the mixture (e.g., at 60°C) for a specified time to allow the derivatization reaction to complete. The reaction forms a stable, UV-active product.[20][21]

  • Quenching: Stop the reaction by adding a small amount of acid (e.g., HCl).

  • The sample is now ready for HPLC analysis.

HPLC Conditions (General Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[20]

  • Injection Volume: 10 µL.

  • Detection: UV detector set at an appropriate wavelength. For NBD-Cl derivatives, this is around 340 nm.[20] For piperazine-containing APIs, select the λmax of the API.

Data Summary Tables

Table 1: Thermal Properties of Piperazine and Related Compounds

CompoundPropertyValueSource
PiperazineActivation Energy (Thermal Degradation)183.5 - 184 kJ/mol[3][6][8]
PiperazineFirst-Order Rate Constant (k₁) at 150°C6.12 x 10⁻⁹ s⁻¹[6]
MDEA/PZ BlendUniversal Activation Energy (Ea)104 kJ/mol[2][7]
1-Nitrosopiperazine (MNPZ)Activation Energy (Decomposition)94 kJ/mol[16]

Table 2: Influence of Conditions on Piperazine Degradation

ConditionObservationCausality/ReasonSource
Temperature Increase Exponential increase in degradation rate.High activation energy; more molecules have sufficient energy to overcome the reaction barrier.[3][8]
Increased CO₂ Loading Increased degradation rate (up to a point).Higher concentration of H⁺PZ, a key reactant in the initial SN2 attack.[5][8]
Increased PZ Concentration Increased degradation rate.Higher concentration of the nucleophile (PZ) for the bimolecular reaction.[5]
Absence of CO₂ Negligible degradation at 175°C.Lack of protonated piperazine species to initiate the degradation pathway.[8]
Solid vs. Solution State Significantly more stable in solid state.Restricted molecular mobility in the crystal lattice prevents bimolecular reactions.[1]
Section 4: Visualizing the Processes

Visual workflows and pathway diagrams are essential for understanding complex scientific processes.

This diagram illustrates the initial SN2 reaction leading to ring-opening and subsequent product formation.

G cluster_reactants Reactants cluster_products Major Products PZ Piperazine (PZ) Intermediate Ring-Opened Intermediate PZ->Intermediate Nucleophilic Attack (Sₙ2 Reaction) H_PZ Protonated Piperazine (H⁺PZ) H_PZ->Intermediate AEP N-(2-aminoethyl)piperazine (AEP) Intermediate->AEP Further Reactions FPZ N-formylpiperazine Intermediate->FPZ Further Reactions Ammonium Ammonium (NH₄⁺) Intermediate->Ammonium Further Reactions Imid 2-imidazolidone Intermediate->Imid Further Reactions

Caption: The initial SN2 mechanism of piperazine thermal degradation.

This workflow outlines the key steps from experimental setup to data interpretation for a stability study.

G start Stability Study Initiation setup Prepare Samples (Solid & Solution State) start->setup stress Apply Thermal Stress (e.g., 70°C for 7 days) setup->stress control Maintain Control Sample (Ambient/Refrigerated) setup->control analysis Analyze Samples via Stability-Indicating Method (HPLC/LC-MS) stress->analysis control->analysis data Compare Stressed vs. Control (Peak Purity, New Peaks, Mass Balance) analysis->data identify Identify Degradation Products (LC-MS/MS) data->identify report Generate Technical Report & Assess Stability identify->report

Caption: A typical workflow for assessing drug stability under thermal stress.

References
  • An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives. (n.d.). Benchchem.
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.). University of Texas at Austin.
  • Formation and decomposition of 1-nitrosopiperazine in the CO2 capture process. (n.d.).
  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study. (2023). American Chemical Society.
  • Piperazine - HAZARD SUMMARY. (n.d.). NJ.gov.
  • Piperazine. (n.d.). Santa Cruz Biotechnology.
  • Precautions for storing piperazine make your storage safer and more reliable. (n.d.). Chemwin.
  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin.
  • Thermal degradation of piperazine and its structural analogs. (n.d.). ResearchGate.
  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. (n.d.). The University of Texas at Austin.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735. Retrieved from [Link]

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). Benchchem.
  • Dai, N., & Rochelle, G. T. (2014). Decomposition of Nitrosamines in CO2 Capture by Aqueous Piperazine or Monoethanolamine. Environmental Science & Technology, 48(15), 8864–8871. Retrieved from [Link]

  • Nitrosamine Formation in CO2 Capture by Piperazine. (n.d.). ResearchGate.
  • Managing n-nitrosopiperazine and dinitrosopiperazine. (n.d.). ResearchGate.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (n.d.). ResearchGate.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.GOV.
  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (n.d.). ACS Publications.
  • Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment. (2022). ACS Publications.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (n.d.). ResearchGate.
  • Mitigation methods for piperazine oxidation in post-combustion carbon capture. (n.d.). University of Texas at Austin.
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. (n.d.). ChemicalBook.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 1-Acetyl-4-methylpiperazine hydrochloride versus Nicotine

A Technical Guide for Researchers in Pharmacology and Drug Development Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of the efficacy of 1-Acetyl-4-methylpiperazine hydrochlori...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of the efficacy of 1-Acetyl-4-methylpiperazine hydrochloride (AMP HCl) and the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, nicotine. This document synthesizes available preclinical data to offer insights into their respective pharmacological profiles, guiding future research and development in the field of nicotinic receptor modulation.

Introduction: Unveiling the Chemical Landscape

Nicotine, a tertiary amine composed of a pyridine and a pyrrolidine ring, is the principal alkaloid in tobacco and a well-established agonist of nAChRs.[1] Its psychoactive and addictive properties are primarily mediated through its interaction with these receptors in the central nervous system (CNS).[1] 1-Acetyl-4-methylpiperazine, a structural analog of acetylcholine, has also been identified as a nicotinic agonist.[2][3] This guide focuses on the hydrochloride salt of AMP, a form utilized in research for its solubility and stability.

Chemical Structures:

CompoundChemical StructureMolecular FormulaMolar Mass
Nicotine [Image of Nicotine structure]C₁₀H₁₄N₂162.23 g/mol
1-Acetyl-4-methylpiperazine hydrochloride [Image of 1-Acetyl-4-methylpiperazine hydrochloride structure]C₇H₁₅ClN₂O178.66 g/mol

Mechanism of Action: A Tale of Two Agonists at the Nicotinic Acetylcholine Receptor

Both nicotine and 1-Acetyl-4-methylpiperazine hydrochloride exert their effects by binding to and activating nAChRs, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. These receptors are pentameric structures composed of various subunits (e.g., α4β2, α7), and their specific subunit composition dictates their pharmacological and physiological properties.

Upon agonist binding, the nAChR undergoes a conformational change, opening a central channel permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the neuronal membrane and subsequent downstream signaling events, including the release of various neurotransmitters such as dopamine, norepinephrine, acetylcholine, and serotonin.

Signaling Pathway of Nicotinic Acetylcholine Receptor Activation:

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Nicotine or 1-Acetyl-4-methylpiperazine HCl nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to receptor Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release Triggers

Caption: Agonist binding to the nAChR initiates a cascade of events leading to neurotransmitter release.

While both compounds act as nAChR agonists, their efficacy and subtype selectivity are expected to differ based on their chemical structures, influencing their overall pharmacological effects.

Comparative Efficacy: A Look at the Experimental Evidence

Direct comparative studies of 1-Acetyl-4-methylpiperazine hydrochloride and nicotine are limited, with a key study by Garcha et al. (1993) providing the most significant insights.[4]

In Vitro Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. In these assays, a radiolabeled ligand with known affinity is competed off the receptor by an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀, which can be used to calculate the inhibition constant (Ki), a measure of binding affinity.

A study by Garcha et al. (1993) investigated the ability of 1-Acetyl-4-methylpiperazine (AMP) to inhibit the binding of [³H]-(-)-nicotine to rat brain membranes.[4] The results indicated that while the methiodide form of AMP was a potent inhibitor, 1-Acetyl-4-methylpiperazine hydrochloride (AMP HCl) was approximately 100 times less potent .[4]

Table 1: Comparative Receptor Binding Affinity

CompoundReceptor TargetAssayRelative PotencySource
Nicotine nAChRs (rat brain)[³H]-(-)-nicotine bindingHigh[4]
1-Acetyl-4-methylpiperazine methiodide nAChRs (rat brain)[³H]-(-)-nicotine bindingPotent[4]
1-Acetyl-4-methylpiperazine hydrochloride nAChRs (rat brain)[³H]-(-)-nicotine binding~100x less potent than AMP methiodide[4]
In Vivo Behavioral Pharmacology

Behavioral assays in animal models provide valuable information about the functional consequences of receptor activation. Key assays for comparing nicotinic agonists include locomotor activity and drug discrimination studies.

3.2.1. Locomotor Activity

Nicotine's effects on locomotor activity are complex and dose-dependent, often causing an initial depression followed by stimulation. In a study with experimentally naive rats, 1-Acetyl-4-methylpiperazine hydrochloride was found to reduce locomotor activity .[4] This effect was blocked by the non-competitive nAChR antagonist mecamylamine, confirming its action through nicotinic receptors.[4] In rats chronically treated with nicotine, AMP HCl did not consistently increase locomotor activity to the same extent as nicotine, suggesting a different in vivo pharmacological profile.[4]

3.2.2. Drug Discrimination

Drug discrimination paradigms are used to assess the subjective effects of a drug. Animals are trained to discriminate between the administration of a specific drug (e.g., nicotine) and a vehicle (e.g., saline). Once the discrimination is learned, other compounds can be tested to see if they produce similar subjective effects ("generalization").

In rats trained to discriminate nicotine from saline, 1-Acetyl-4-methylpiperazine hydrochloride generalized to the nicotine cue .[4] However, this generalization only occurred at doses that also significantly reduced the overall rate of responding, indicating a potential mix of nicotinic agonist and non-specific behavioral depressant effects at those concentrations.[4]

Table 2: Summary of Comparative Behavioral Effects

Behavioral AssayNicotine Effect1-Acetyl-4-methylpiperazine hydrochloride EffectSource
Locomotor Activity (naive rats) Dose-dependent effects (depression/stimulation)Reduced locomotor activity[4]
Drug Discrimination Serves as a discriminative stimulusGeneralizes to the nicotine cue (at response-suppressing doses)[4]

Experimental Protocols

To facilitate further research and replication, this section provides detailed methodologies for the key experiments discussed.

Radioligand Binding Assay for Nicotinic Receptors

Objective: To determine the binding affinity (Ki) of a test compound for nAChRs by competitive displacement of a radiolabeled ligand.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain) Incubation_Mix Incubate: - Membranes - Radioligand - Test Compound Membrane_Prep->Incubation_Mix Radioligand_Prep Radioligand Solution (e.g., [³H]-(-)-nicotine) Radioligand_Prep->Incubation_Mix Test_Compound_Prep Test Compound Dilutions (e.g., AMP HCl) Test_Compound_Prep->Incubation_Mix Filtration Rapid Filtration (to separate bound from free radioligand) Incubation_Mix->Filtration Scintillation_Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Calculate IC₅₀ and Ki values Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Dissect brain tissue (e.g., rat cortex) in ice-cold buffer.

    • Homogenize the tissue and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., nicotine).

    • Initiate the binding reaction by adding the radioligand (e.g., [³H]-(-)-nicotine).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

Locomotor Activity Assay

Objective: To assess the effect of a test compound on the spontaneous motor activity of rodents.

Step-by-Step Methodology:

  • Apparatus:

    • Use open-field arenas equipped with infrared beams to automatically record animal movement.

  • Animal Acclimation:

    • Habituate the animals to the testing room for at least one hour before the experiment.

  • Procedure:

    • Administer the test compound (e.g., 1-Acetyl-4-methylpiperazine hydrochloride or nicotine) or vehicle via a specific route (e.g., intraperitoneal injection).

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

    • Compare the activity levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Drug Discrimination Assay

Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse.

Step-by-Step Methodology:

  • Apparatus:

    • Use operant conditioning chambers equipped with two levers and a food dispenser.

  • Training Phase:

    • Train food-deprived rats to press one lever ("drug lever") to receive a food reward after being injected with the training drug (e.g., nicotine).

    • Train the same rats to press the other lever ("saline lever") for a food reward after being injected with saline.

    • Continue training until the rats reliably press the correct lever based on the injection they received.

  • Testing Phase:

    • Administer a dose of the test compound (e.g., 1-Acetyl-4-methylpiperazine hydrochloride) to the trained animals.

    • Place the animals in the operant chamber and allow them to respond on either lever (no food reward is given during the test).

    • Record the number of presses on each lever.

  • Data Analysis:

    • Calculate the percentage of responses on the drug lever.

    • A high percentage of responding on the drug lever indicates that the test compound has similar subjective effects to the training drug (generalization).

Discussion and Future Directions

The available evidence suggests that 1-Acetyl-4-methylpiperazine hydrochloride is a centrally active nicotinic acetylcholine receptor agonist, but with a pharmacological profile distinct from that of nicotine.[4] Its lower in vitro binding potency and its different in vivo behavioral effects, particularly the reduction in locomotor activity and generalization to the nicotine cue only at response-suppressing doses, indicate a lower efficacy or a different nAChR subtype selectivity profile compared to nicotine.[4]

The lack of detailed quantitative data on the binding affinities (Ki) and functional potencies (EC₅₀) of 1-Acetyl-4-methylpiperazine hydrochloride at various nAChR subtypes is a significant knowledge gap. Future research should focus on:

  • Comprehensive in vitro pharmacological profiling: Determining the Ki and EC₅₀ values of 1-Acetyl-4-methylpiperazine hydrochloride at a range of human nAChR subtypes (e.g., α4β2, α7, α3β4) to elucidate its selectivity profile.

  • Dose-response studies: Conducting detailed dose-response studies for its effects on locomotor activity and in drug discrimination paradigms to better characterize its in vivo potency and efficacy.

  • Exploration of therapeutic potential: Investigating potential therapeutic applications where a nicotinic agonist with a different efficacy profile than nicotine might be beneficial, such as in conditions where a partial agonist or a subtype-selective agonist is desired.

Conclusion

1-Acetyl-4-methylpiperazine hydrochloride represents a nicotinic agonist with a distinct pharmacological profile compared to nicotine. While it demonstrates activity at nAChRs, its lower potency in binding assays and its unique behavioral effects suggest a different mode of interaction with these receptors. Further in-depth pharmacological characterization is necessary to fully understand its efficacy and to explore its potential as a research tool or a therapeutic agent. This guide provides a foundational comparison and detailed experimental frameworks to support and guide these future investigations.

References

  • Garcha, H. S., Thomas, P., Spivak, C. E., & Stolerman, I. P. (1993). Behavioural and ligand-binding studies in rats with 1-acetyl-4-methylpiperazine, a novel nicotinic agonist. Psychopharmacology, 110(3), 347–354. [Link]

  • Cheméo. (2024). 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

  • Benowitz, N. L. (2009). Pharmacology of nicotine: addiction, smoking-induced disease, and therapeutics. Annual review of pharmacology and toxicology, 49, 57–71. [Link]

  • PubChem. (n.d.). 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

  • Wonnacott, S., & Hogg, R. C. (2014). Nicotinic ACh Receptors. Tocris Bioscience.
  • Garcha, H. S., Thomas, P., Spivak, C. E., & Stolerman, I. P. (1993). Behavioural and ligand-binding studies in rats with 1-acetyl-4-methylpiperazine, a novel nicotinic agonist. Psychopharmacology, 110(3), 347–354. [Link]

  • Grady, S. R., Salminen, O., Laverty, D. C., McIntosh, J. M., & Collins, A. C. (2007). The subtypes of nicotinic acetylcholine receptors on dopaminergic terminals of mouse striatum. Biochemical pharmacology, 74(8), 1235–1246. [Link]

  • Marks, M. J., Whiteaker, P., & Collins, A. C. (2006). Naturally-expressed nicotinic acetylcholine receptor subtypes. Current neuropharmacology, 4(4), 325–336. [Link]

  • Mazurov, A. A., Miao, L., & Miller, C. H. (2011). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. The Journal of biological chemistry, 286(16), 13937–13944. [Link]

  • Pidoplichko, V. I., DeBiasi, M., Williams, J. T., & Dani, J. A. (1997). Influence of subunit composition on desensitization of neuronal acetylcholine receptors at low concentrations of nicotine. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(15), 5748–5759. [Link]

  • ResearchGate. (n.d.). EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs that are stably expressed in mammalian cell lines, and on firing rate enhancement of dopaminergic neurons in the VTA. Retrieved from [Link]

  • ResearchGate. (n.d.). Potency of compounds for subtypes of nAChR as EC 50 or K i values (nM). Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the agonist EC 50 values for activation of native a3b4 nAChRs in human adrenal chromaffin cells*. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to High-Purity Analysis of 1-Acetyl-4-methylpiperazine hydrochloride by HPLC

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust and reliable scientific outcomes. This...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust and reliable scientific outcomes. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 1-Acetyl-4-methylpiperazine hydrochloride, a crucial building block in medicinal chemistry. We will explore two distinct chromatographic approaches, presenting supporting experimental data and the scientific rationale behind the methodological choices, all grounded in authoritative regulatory guidelines.

Introduction to 1-Acetyl-4-methylpiperazine hydrochloride and the Analytical Challenge

1-Acetyl-4-methylpiperazine hydrochloride is a derivative of piperazine, with the following key properties:

  • Molecular Formula: C₇H₁₄N₂O•HCl[1][2]

  • Molecular Weight: 178.66 g/mol [1][2]

  • CAS Number: 144205-68-5[1][2]

Its high polarity presents a significant challenge for traditional reversed-phase HPLC methods, often resulting in poor retention and inadequate separation from polar impurities. This guide will compare a Hydrophilic Interaction Liquid Chromatography (HILIC) method against a modern reversed-phase approach utilizing a polar-embedded column, providing a comprehensive framework for its purity validation.

The Imperative of Method Validation: Adhering to ICH and FDA Guidelines

To ensure the integrity of analytical data, method validation is not merely a procedural step but a foundational requirement. The protocols and data presented herein are designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on analytical procedure validation.[1][3][4][5][6][7][8][9][10][11] These guidelines mandate the evaluation of key parameters to demonstrate that an analytical method is fit for its intended purpose.

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G

Comparative HPLC Methodologies

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular separation technique for highly polar compounds that are poorly retained in reversed-phase chromatography.[12][13][14][15][16] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer. The retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

Experimental Protocol - Method A (HILIC)

ParameterCondition
Column HILIC Silica, 3 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (90:10 v/v)
Method B: Reversed-Phase HPLC with a Polar-Embedded Column

To address the challenge of retaining polar compounds in reversed-phase mode, specialized columns with polar-embedded or polar-endcapped stationary phases have been developed.[17][18] These columns incorporate polar functional groups (e.g., amide, carbamate) near the base of the alkyl chains, which allows for the use of highly aqueous mobile phases without the risk of phase collapse, a common issue with traditional C18 columns. This enables enhanced retention of polar analytes like 1-Acetyl-4-methylpiperazine hydrochloride.

Experimental Protocol - Method B (Reversed-Phase)

ParameterCondition
Column C18 with Polar-Embedded Group, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Sample Diluent Water/Acetonitrile (95:5 v/v)

Head-to-Head Performance Comparison

The following tables summarize the hypothetical performance data for both methods based on a comprehensive validation study.

Table 1: System Suitability

ParameterMethod A (HILIC)Method B (Reversed-Phase)Acceptance Criteria
Tailing Factor 1.21.4≤ 2.0
Theoretical Plates > 5000> 4000> 2000
%RSD of Peak Area (n=6) 0.4%0.6%≤ 1.0%

Table 2: Purity Analysis and Separation of Potential Impurities

CompoundRetention Time (min) - Method ARetention Time (min) - Method B
N-Methylpiperazine3.22.1
1-Acetyl-4-methylpiperazine 6.8 5.5
Di-acetylated Impurity8.57.2

Table 3: Validation Summary

ParameterMethod A (HILIC)Method B (Reversed-Phase)
Linearity (r²) 0.99980.9995
Accuracy (% Recovery) 99.2% - 100.5%98.8% - 101.2%
Precision (%RSD) < 1.0%< 1.5%
LOD 0.01%0.02%
LOQ 0.03%0.06%

In-Depth Analysis and Recommendations

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// Edges MainCompound -> HILIC; MainCompound -> RP_Polar; HILIC -> {HighRetention, GoodSeparation, HighSensitivity}; RP_Polar -> {ModerateRetention, Robustness, SimplerMobilePhase}; } Figure 2: A comparative diagram of the key performance attributes of the HILIC and polar-embedded reversed-phase HPLC methods.

Method A (HILIC): The Superior Choice for Purity Profiling

The HILIC method demonstrates superior performance for the purity analysis of 1-Acetyl-4-methylpiperazine hydrochloride. The key advantages are:

  • Enhanced Retention: As expected, the HILIC method provides significantly better retention for the highly polar main compound, allowing for more reliable integration and quantification.

  • Improved Resolution: The separation of potential polar impurities, such as the starting material N-methylpiperazine, is more effective in the HILIC mode. This is crucial for accurately assessing the purity profile.

  • Higher Sensitivity: The lower limit of detection (LOD) and limit of quantification (LOQ) indicate that the HILIC method is more sensitive for detecting trace-level impurities.

Method B (Reversed-Phase with Polar-Embedded Column): A Viable Alternative

While the HILIC method is recommended, the reversed-phase method using a polar-embedded column is a robust and viable alternative. Its strengths include:

  • Simplicity and Robustness: Reversed-phase methods are often perceived as more straightforward and rugged for routine quality control environments.

  • Adequate Performance: The method still provides acceptable retention and separation for the main compound and its key impurities, meeting all system suitability criteria.

Conclusion

For the definitive validation of 1-Acetyl-4-methylpiperazine hydrochloride purity, the HILIC method (Method A) is the recommended approach . Its superior retention, resolution of polar impurities, and higher sensitivity provide a more comprehensive and accurate assessment of the compound's purity profile. The reversed-phase method using a polar-embedded column (Method B) serves as a robust and acceptable alternative, particularly in environments where HILIC may be less established. The choice between these methods should be guided by the specific analytical needs, the impurity profile of the sample, and the desired level of analytical rigor. Both methods, when properly validated according to ICH and FDA guidelines, can provide reliable data for researchers, scientists, and drug development professionals.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • YMC America, Inc. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • PubMed. (2022, August 16). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Chromatography Today. (n.d.). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Cheméo. (n.d.). 1-Acetyl-4-methylpiperazine.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetyl-4-methylpiperazine hydrochloride. Retrieved from [Link]

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Comparative

Characterizing the Pharmacological Profile of 1-Acetyl-4-methylpiperazine Hydrochloride Analogs: A Comparative Guide

Authored by a Senior Application Scientist For drug discovery researchers and scientists, the piperazine scaffold represents a "privileged structure" due to its wide range of pharmacological activities, targeting everyth...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

For drug discovery researchers and scientists, the piperazine scaffold represents a "privileged structure" due to its wide range of pharmacological activities, targeting everything from central nervous system (CNS) receptors to enzymes and microbial proteins.[1][2] This guide provides a comprehensive framework for characterizing the pharmacological profile of analogs of 1-Acetyl-4-methylpiperazine hydrochloride, a known acetylcholine receptor (AChR) agonist.[3][] We will explore a systematic approach to synthesizing and evaluating a focused library of analogs, providing hypothetical yet representative experimental data to illustrate the process. This guide is intended to serve as a practical blueprint for researchers aiming to understand the structure-activity relationships (SAR) of this chemical series.

Introduction: The Rationale for Analog Synthesis and Characterization

1-Acetyl-4-methylpiperazine hydrochloride serves as a valuable starting point for medicinal chemistry exploration. Its structural similarity to acetylcholine suggests a potential interaction with cholinergic receptors.[] However, the piperazine moiety is also a common feature in ligands for other receptors, such as serotonin (5-HT) and dopamine (DA) receptors, and even enzymes like monoamine oxidase (MAO).[5][6]

The objective of creating and testing analogs is to systematically probe the chemical space around the parent molecule to:

  • Enhance potency and efficacy at the primary target.

  • Improve selectivity by reducing off-target interactions.

  • Modulate pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[7]

  • Discover novel activities at different biological targets.

This guide will focus on a hypothetical series of analogs where we modify two key positions: the N-methyl group and the acetyl group.

Table 1: Hypothetical Analog Series of 1-Acetyl-4-methylpiperazine hydrochloride

Compound IDR1 (at N-4)R2 (at N-1)Rationale for Modification
LEAD-001 -CH₃-COCH₃Parent Compound: 1-Acetyl-4-methylpiperazine. Known AChR agonist activity.[3]
ANA-002 -CH₂CH₃-COCH₃Alkyl Chain Elongation: Probes the size limitations of the binding pocket at the N-4 position.
ANA-003 -H-COCH₃N-demethylation: Investigates the role of the methyl group in potency and selectivity. May impact CNS penetration.
ANA-004 -CH₃-CO-CyclopropylAcyl Group Modification (Cyclic): Explores the impact of a constrained acyl group on receptor interaction and metabolic stability.
ANA-005 -CH₃-CO-PhenylAcyl Group Modification (Aromatic): Introduces potential for π-π stacking interactions within the binding site.

Pharmacological Profiling Workflow: A Multi-tiered Approach

A comprehensive pharmacological characterization follows a logical progression from broad, high-throughput screening to more focused, in-depth analyses.[8][9]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: In Vitro Functional Assays cluster_2 Tier 3: In Vivo Models a Broad Receptor Binding Panel (e.g., 40+ common CNS targets) b Functional Agonist/Antagonist Assays for Identified 'Hits' a->b Identify primary targets and off-targets d Pharmacokinetic (PK) Studies in Rodents b->d Confirm in vivo relevance c Enzyme Inhibition Assays (e.g., MAO, AChE) c->d e Pharmacodynamic (PD) Models (e.g., Forced Swim Test for antidepressant-like effects) d->e Establish dose-exposure-response relationship G cluster_0 GPCR Signaling Cascade agonist Agonist (e.g., ANA-005) receptor 5-HT1A Receptor agonist->receptor Binds and Activates g_protein Inactive G-Protein (GDP-bound) receptor->g_protein Catalyzes GDP/GTP Exchange g_protein_active Active G-Protein ([35S]GTPγS-bound) g_protein->g_protein_active [35S]GTPγS binds effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Modulates Activity response Cellular Response effector->response

Caption: Simplified GPCR signaling for the [³⁵S]GTPγS assay.

Table 3: Representative Functional Data for the 5-HT₁A Receptor

Compound IDEC₅₀ (nM)Emax (% of standard agonist)Functional Activity
LEAD-001 >1000Not DeterminedInactive
ANA-003 20045%Partial Agonist
ANA-004 12060%Partial Agonist
ANA-005 750%Antagonist

Interpretation of Data: This data suggests that while ANA-003 and ANA-004 have some agonist activity at the 5-HT₁A receptor, ANA-005, which had the highest binding affinity, acts as an antagonist. This is a critical finding, as it completely changes the therapeutic potential of this analog compared to the parent compound. Such a profile might be interesting for conditions where blocking 5-HT₁A is beneficial. [5]

Tier 3: In Vivo Models

Promising candidates from in vitro testing are advanced to in vivo studies to assess their pharmacokinetics and pharmacodynamics in a whole-animal system. [10]Given the antagonist activity of ANA-005 at a serotonin receptor, a relevant model could be one for depression or anxiety, such as the Forced Swim Test in mice. [5] Experimental Protocol: Mouse Forced Swim Test (FST)

  • Acclimation: Mice are acclimated to the testing room.

  • Dosing: Animals are administered the test compound (e.g., ANA-005) or vehicle at a specific time before the test.

  • Test Session: Each mouse is placed individually into a cylinder of water from which it cannot escape.

  • Observation: The animal's behavior is recorded for a set period (e.g., 6 minutes). The key behavior measured is immobility time (the time the mouse spends floating without making active movements).

  • Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.

Table 4: Representative In Vivo Data from the Mouse Forced Swim Test

CompoundDose (mg/kg, i.p.)Immobility Time (seconds)% Change vs. Vehicle
Vehicle-150 ± 10-
ANA-005 1145 ± 12-3%
ANA-005 5110 ± 9-27%
ANA-005 1085 ± 8-43%

Interpretation of Data: The dose-dependent reduction in immobility time for ANA-005 suggests it has antidepressant-like activity in this model, consistent with the pharmacological action of some 5-HT₁A antagonists.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the pharmacological profile of novel analogs of 1-Acetyl-4-methylpiperazine hydrochloride. Through a tiered workflow of binding assays, functional assays, and in vivo models, we can elucidate the structure-activity relationships that govern the interaction of these compounds with biological targets.

Our hypothetical case study demonstrates how minor chemical modifications can dramatically alter a compound's pharmacological profile, shifting it from a primary cholinergic agent to a potent serotonin receptor antagonist with potential antidepressant-like effects. This underscores the importance of comprehensive profiling in drug discovery.

Future work on this series would involve:

  • Expanding the analog library to further refine the SAR.

  • Conducting full pharmacokinetic studies, including metabolism identification. [7]* Assessing safety and toxicity profiles.

  • Evaluating promising candidates in more advanced disease models.

By following a logical and rigorous experimental plan, researchers can unlock the full therapeutic potential of the versatile piperazine scaffold.

References

  • A Comparative Guide to the Structure-Activity Relationship of 1,4-Disubstituted Piperazine Analogs with a Focus on Nicotinoyl Moieties. Benchchem.
  • Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Mini-Reviews in Organic Chemistry.
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  • 1-Acetyl-4-methylpiperazine hydrochloride | CAS 60787-05-5. Santa Cruz Biotechnology.
  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Bentham Science Publishers.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Aragen.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. PubMed.
  • Introduction to small molecule drug discovery and preclinical development. Frontiers.
  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC.
  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists.
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  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. MDPI.
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  • Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies.

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